molecular formula C9H7BrN2O2 B1396871 Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate CAS No. 1342811-51-1

Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No.: B1396871
CAS No.: 1342811-51-1
M. Wt: 255.07 g/mol
InChI Key: GGPCLKVZVKAFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPCLKVZVKAFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Role of pyrrolopyridines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pyrrolopyridine Advantage: A Technical Guide to Scaffold Hopping and Kinase Inhibition

Executive Summary

In the high-stakes arena of medicinal chemistry, the pyrrolopyridine (azaindole) scaffold represents a definitive evolution from the classical indole and purine frameworks. While indoles have historically served as the backbone for countless therapeutics, their lipophilicity and metabolic liabilities often necessitate bioisosteric replacement.

This guide analyzes the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a privileged structure that has revolutionized kinase inhibitor design. By incorporating a nitrogen atom at the 7-position, medicinal chemists gain a dual advantage: enhanced physicochemical properties (solubility, lower LogP) and superior hinge-binding capability in the ATP-binding pocket of kinases. This document provides the rationale, structural data, and validated synthetic protocols required to deploy this scaffold effectively.

Part 1: Structural Significance & Bioisosterism

The transition from indole to 7-azaindole is not merely a cosmetic change; it is a strategic maneuver to alter the electronic landscape of the molecule.

The "N-Effect" on Physicochemical Properties

The insertion of a nitrogen atom into the six-membered ring lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the ring system more electron-deficient than indole. This has three critical consequences:

  • Acidity/Basicity: 7-Azaindole (pKa ~4.6 for the conjugate acid) is significantly less basic than 5-azaindole (pKa ~8.4). This modulation allows for fine-tuning of protonation states at physiological pH.

  • Solubility: The pyridyl nitrogen acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to the lipophilic indole.

  • Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism (e.g., by P450s) at the carbon positions compared to the electron-rich indole.

The Isomer Landscape

While 7-azaindole is the most prominent, other isomers offer distinct vectors for substitution.

Table 1: Comparative Analysis of Pyrrolopyridine Isomers

IsomerStructureKey FeaturePrimary Application
7-Azaindole 1H-pyrrolo[2,3-b]pyridineMimics Purine N1/N9Kinase Inhibitors (Hinge Binder)
6-Azaindole 1H-pyrrolo[2,3-c]pyridineHigh BasicityGPCR Ligands, Antivirals (e.g., Fostemsavir)
5-Azaindole 1H-pyrrolo[3,2-c]pyridine5-HT BioisostereSerotonergic modulators
4-Azaindole 1H-pyrrolo[3,2-b]pyridineRare IsomerSpecialized D2/D3 ligands

Part 2: The "Killer App" – Kinase Hinge Binding[1]

The success of 7-azaindole in oncology is driven by its ability to mimic the adenine ring of ATP. In the kinase ATP-binding pocket, the "hinge region" connects the N- and C-terminal lobes.

  • Indole Limitation: Indole possesses only a Hydrogen Bond Donor (NH). It cannot accept a hydrogen bond from the backbone amide of the hinge region.

  • 7-Azaindole Solution: The N7 atom serves as a Hydrogen Bond Acceptor , while the N1-H serves as a Hydrogen Bond Donor . This creates a "bidentate" interaction motif that locks the inhibitor into the active site with high affinity.

Case Study: Vemurafenib (PLX4032) Vemurafenib, a BRAF V600E inhibitor, utilizes the 7-azaindole core to anchor the molecule to the kinase hinge (Cys532 and Gln530 residues). This interaction is critical for its nanomolar potency and high selectivity over other kinases.

HingeBinding cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Scaffold BackboneNH Backbone NH (H-Bond Donor) N7 N7 (Pyridine) (H-Bond Acceptor) BackboneNH->N7 H-Bond (2.8 Å) BackboneCO Backbone C=O (H-Bond Acceptor) N1 N1-H (Pyrrole) (H-Bond Donor) N1->BackboneCO H-Bond (2.9 Å) Indole Indole Scaffold (Lacks N7 Acceptor) Indole->N7 Scaffold Hop (+N Atom)

Figure 1: Bidentate binding mode of 7-azaindole in the kinase hinge region, contrasting with the monodentate limitation of indole.

Part 3: Validated Synthetic Protocol

While the Bartoli indole synthesis is historically significant, it is often low-yielding and intolerant of sensitive functional groups. Modern medicinal chemistry relies on robust cross-coupling reactions to functionalize the core.

The following protocol describes a high-yield Suzuki-Miyaura coupling on a chlorinated 7-azaindole. This is the industry-standard method for library generation (SAR exploration).

Protocol: C-3 Arylation of 4-Chloro-7-Azaindole

Objective: Install an aryl group at the C3 or C4 position (depending on starting material) to probe the hydrophobic pocket.

Reagents:

  • Substrate: 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene) (2 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a microwave vial, combine the 4-chloro-7-azaindole, boronic acid, and K3PO4. Seal the vial. Evacuate and backfill with Argon three times. Why? Oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid.

  • Solvent Preparation: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Add the solvent via syringe through the septum.

  • Catalyst Addition: Under a positive pressure of Argon, quickly remove the cap, add the Pd(OAc)2 and dtbpf ligand, and reseal. Note: Using a pre-complexed catalyst like Pd(dppf)Cl2 is also acceptable, but the Pd(OAc)2/dtbpf system is often more active for sterically hindered substrates.

  • Reaction: Heat the mixture to 80-100°C for 2-4 hours. Self-Validation: Monitor by LC-MS.[1] The starting material (M+H) should disappear.[1] If the reaction stalls, add 1 mol% more catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 80-95% for standard aryl boronic acids.

SynthesisWorkflow Start Start: 4-Chloro-7-Azaindole Reagents Add: Boronic Acid (1.5 eq) K3PO4 (3.0 eq) Start->Reagents Degas Step 1: Degas (Argon) Prevent Homocoupling Reagents->Degas Catalyst Step 2: Catalyst System Pd(OAc)2 + dtbpf Degas->Catalyst Heat Step 3: Reaction 100°C, 4h, Dioxane/H2O Catalyst->Heat QC QC Check (LC-MS) Target Mass Observed? Heat->QC QC->Catalyst No (Stalled) Workup Workup & Purification Flash Chromatography QC->Workup Yes Final Final Product: C-Arylated 7-Azaindole Workup->Final

Figure 2: Optimized high-yield synthetic workflow for Suzuki-Miyaura cross-coupling on the azaindole core.

References

  • Song, J. J., et al. (2012). "Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor." Journal of Medicinal Chemistry. Link

  • Popowycz, F., et al. (2020). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin. Link

  • Laha, J. K., et al. (2023). "Recent advances in the global ring functionalization of 7-azaindoles." RSC Advances. Link

  • Grzybowski, B. A., et al. (2022). "Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling." Nature. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

"Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate" as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and application of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1342811-51-1).

A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (hereafter referred to as MBPP ) represents a high-value intermediate in medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors. Belonging to the 7-azaindole class, this scaffold functions as a bioisostere of the indole ring, offering improved aqueous solubility and distinct hydrogen-bonding capabilities crucial for hinge-region binding in protein kinases (e.g., JAK, FGFR, SGK-1).

This guide provides a comprehensive analysis of MBPP, focusing on its scalable synthesis, orthogonal functionalization strategies, and role as a divergent core for library generation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Common Name Methyl 6-bromo-7-azaindole-3-carboxylate
CAS Number 1342811-51-1
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Key Functional Handles C-6 Bromine (Electrophile), C-3 Ester (Electrophile), N-1 Amine (Nucleophile)
pKa (Predicted) ~11.3 (Pyrrole NH)
Appearance Off-white to pale yellow solid

Synthetic Architecture

The synthesis of MBPP is most reliably achieved through the functionalization of the parent heterocycle, 6-bromo-7-azaindole. The Trichloroacetylation-Methanolysis route is preferred over direct Vilsmeier-Haack or carbonylation approaches due to its operational simplicity, high regioselectivity for the C-3 position, and avoidance of heavy metal carbonylation catalysts.

Core Synthesis Diagram

The following diagram illustrates the primary synthetic pathway and the downstream divergent functionalization.

G Start 6-Bromo-7-azaindole (CAS 143468-13-7) Inter Intermediate: 3-Trichloroacetyl-6-bromo-7-azaindole Start->Inter 1. Cl3CCOCl, AlCl3 DCM, 0°C to RT Product TARGET (MBPP): Methyl 6-bromo-1H-pyrrolo [2,3-b]pyridine-3-carboxylate Inter->Product 2. NaOMe, MeOH Reflux (Haloform Rxn) Suzuki C-6 Arylation (Kinase Hinge Binding) Product->Suzuki Pd-Catalyzed Cross-Coupling Hydrolysis C-3 Acid/Amide (Solubility/Linker) Product->Hydrolysis LiOH/NaOH Hydrolysis

Caption: Two-step regioselective synthesis of MBPP via Friedel-Crafts acylation and subsequent haloform-type esterification.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE. 7-azaindoles can be skin irritants.

Synthesis of MBPP (The Trichloroacetyl Route)

This protocol avoids the use of unstable formyl intermediates and provides the methyl ester directly.

Step 1: C-3 Acylation

  • Setup: Charge a flame-dried round-bottom flask with 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous dichloromethane (DCM) [0.2 M concentration].

  • Catalyst Addition: Cool to 0°C. Add Aluminum Chloride (AlCl₃) (3.5 eq) portion-wise. Caution: Exothermic. Stir for 30 minutes.

  • Reagent Addition: Add Trichloroacetyl chloride (1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC/LCMS for consumption of starting material.

  • Quench: Pour the reaction mixture carefully into ice water. Extract with EtOAc or DCM. The intermediate (3-trichloroacetyl derivative) often precipitates; filter and wash with water if solid, or dry the organic layer (Na₂SO₄) and concentrate.

Step 2: Methanolysis (Ester Formation)

  • Setup: Suspend the crude 3-trichloroacetyl intermediate in Methanol (MeOH).

  • Base: Add Sodium Methoxide (NaOMe) (0.5 eq catalytic amount, or 1.1 eq if using crude acidic material) or KOH (2.0 eq).

  • Reaction: Heat to reflux for 1–2 hours. The trichloromethyl group acts as a leaving group (haloform reaction mechanism), generating the methyl ester.

  • Workup: Cool to RT. Concentrate the solvent.[1] Partition the residue between EtOAc and water. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from MeOH/Water or purify via flash chromatography (Hexanes/EtOAc) to yield Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate .

C-6 Functionalization: Suzuki-Miyaura Coupling

The C-6 bromine is highly activated for Pd-catalyzed coupling, allowing the introduction of aryl/heteroaryl groups (common for accessing the "gatekeeper" region of kinases).

ComponentReagent/Condition
Catalyst Pd₂(dba)₃ (5 mol%) + SPhos (10 mol%)
Base K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane/Water (4:1) or Toluene/n-Butanol
Temperature 80–100°C (Thermal) or 120°C (Microwave, 30 min)

Protocol:

  • Dissolve MBPP (1.0 eq) and the Aryl Boronic Acid (1.2 eq) in degassed solvent.

  • Add the base and the pre-mixed catalyst/ligand system under an inert atmosphere (N₂/Ar).

  • Heat until complete conversion (LCMS monitoring).

  • Note: The C-3 ester is generally stable under these standard Suzuki conditions, but avoid prolonged exposure to strong hydroxide bases at high temperatures to prevent hydrolysis.

Applications in Drug Discovery

The 7-azaindole core of MBPP is a "privileged structure" because the N-1 and N-7 atoms mimic the purine ring of ATP, forming key hydrogen bonds with the kinase hinge region.

Divergent Library Generation

MBPP serves as a trifunctional scaffold:

  • C-6 Position: Introduction of hydrophobic aryl groups to target the hydrophobic pocket (Selectivity Filter).

  • C-3 Position: The ester can be hydrolyzed to the acid and coupled with amines to form amides, targeting the solvent-exposed region (Solubilizing Group).

  • N-1 Position: Often left unsubstituted for H-bonding (Donor) or protected (SEM/Tos) during synthesis.

Case Study: JAK/FGFR Inhibitors

In the development of inhibitors like Vemurafenib (PLX4032) analogs or Decernotinib (JAK3), the 3-position is critical for tuning physicochemical properties.

  • Mechanism: The pyridine nitrogen (N-7) accepts a H-bond from the hinge region (e.g., Cys residue), while the pyrrole NH (N-1) donates a H-bond to the backbone carbonyl.

  • Utility of MBPP: It allows late-stage diversification. Researchers can fix the C-6 aryl group first and then modify the C-3 ester to optimize metabolic stability (e.g., converting ester to a hydroxymethyl or an amide).

Safety & Handling

  • Hazards: 6-bromo-7-azaindoles are potential skin and eye irritants. The trichloroacetyl chloride reagent used in synthesis is corrosive and lachrymatory.

  • Storage: Store MBPP in a cool, dry place under inert gas (Argon/Nitrogen). It is stable at room temperature but sensitive to strong oxidizers.

  • MSDS Keypoints: Wear nitrile gloves, safety goggles, and work in a well-ventilated fume hood.

References

  • National Institutes of Health (NIH) / PubMed. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Google Patents. (2020).

Sources

Discovery of Novel Kinase Inhibitors Using Azaindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azaindole scaffold—specifically the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) isomer—has transcended its status as a mere bioisostere of indole to become a "privileged structure" in kinase drug discovery. Unlike the indole moiety found in early kinase inhibitors, the 7-azaindole core offers a unique electronic profile that addresses two critical failures in lead optimization: solubility and hinge-region selectivity .

This guide details the structural rationale, synthetic methodologies, and validation protocols required to leverage azaindoles for novel kinase inhibition.[1][2] It moves beyond theoretical medicinal chemistry into practical, bench-validated workflows.

Structural Rationale: The Hinge-Binding "Janus"

The primary failure mode in kinase inhibitor design is the lack of specificity within the ATP-binding pocket. The 7-azaindole scaffold solves this through a distinct donor-acceptor motif that mimics the adenine ring of ATP more effectively than the indole scaffold.

The Pharmacophore

The kinase hinge region typically presents a backbone amide carbonyl (acceptor) and a backbone amide nitrogen (donor).[3]

  • Indole Limitation: Indole possesses only the N1-H (donor). It lacks a strong acceptor at the C7 position, often requiring water-mediated bridges to bind effectively, which reduces entropic gain.

  • 7-Azaindole Advantage:

    • N1-H (Pyrrole): Acts as a Hydrogen Bond Donor to the hinge region carbonyl (e.g., Glu, Leu residues).

    • N7 (Pyridine): Acts as a Hydrogen Bond Acceptor from the hinge region amide nitrogen.[4]

    • Acidity/Basicity: The pKa of the conjugate acid of 7-azaindole is ~4.6, compared to indole's negligible basicity. This improves aqueous solubility without becoming fully ionized at physiological pH, aiding membrane permeability.

Visualization of Binding Mode

The following diagram illustrates the bidentate binding mode that defines the scaffold's utility.

BindingMode cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Core Residue_CO Backbone C=O (Glu/Leu) Residue_NH Backbone N-H (Cys/Val) N7 Pyridine N7 (Acceptor) Residue_NH->N7 H-Bond (2.9-3.1 Å) N1_H Pyrrole N1-H (Donor) N1_H->Residue_CO H-Bond (2.8-3.0 Å)

Figure 1: Bidentate hydrogen bonding network between the 7-azaindole core and the kinase hinge region.[3]

Synthetic Strategy: Functionalization Vectors

To generate a library of novel inhibitors, one must functionalize the core without disrupting the hinge-binding motif. The most robust vectors for SAR (Structure-Activity Relationship) exploration are C3 (via electrophilic aromatic substitution) and C5 (via cross-coupling).

Core Synthesis Route (C3-Functionalization Focus)

This protocol describes the synthesis of a C3-aryl-7-azaindole, a common motif in drugs like Vemurafenib .

Step 1: Halogenation at C3

  • Reagents: 7-azaindole, N-Iodosuccinimide (NIS), KOH, Acetone.

  • Mechanism: Electrophilic aromatic substitution. The electron-rich pyrrole ring reacts preferentially at C3.

  • Protocol: Dissolve 7-azaindole (1.0 eq) in acetone. Add NIS (1.05 eq) at 0°C. Stir for 2 hours. Precipitate with water.

  • Yield Target: >85% (3-iodo-7-azaindole).

Step 2: Protection (Optional but Recommended)

  • Reagents: SEM-Cl or Tosyl-Cl, NaH, DMF.

  • Rationale: Protecting N1 prevents catalyst poisoning during metal-catalyzed cross-couplings.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Reagents: 3-iodo-7-azaindole, Aryl-Boronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water.

  • Conditions: Microwave irradiation at 110°C for 30 mins or reflux 12h.

  • Critical Control Point: De-gassing solvents is crucial to prevent homocoupling of the boronic acid.

SAR Optimization Vectors
PositionChemical CharacterOptimization GoalSynthetic Method
N1 H-Bond DonorHinge Binding (Do not modify perm.)SEM/Boc protection during synth; free NH in final drug.
C3 NucleophilicSpecificity / PotencyIodination + Suzuki/Sonogashira coupling.
C5 ElectrophilicSolubilizing GroupsStart with 5-bromo-7-azaindole; Buchwald-Hartwig amination.
N7 H-Bond AcceptorHinge BindingDo not modify. N-oxide formation kills activity.

Biological Characterization: The Self-Validating Protocol

Trustworthy data requires a robust assay. For kinase inhibitors, the ADP-Glo™ Kinase Assay is the gold standard due to its high Z' factor and resistance to compound interference (fluorescence quenching).

ADP-Glo™ Assay Protocol

Principle: Measures kinase activity by quantifying the ADP produced during the reaction.[5][6][7][8] It is a luminescent, two-step endpoint assay.

Reagents:

  • Kinase Enzyme (e.g., BRAF V600E)[2][3][4][9]

  • Substrate (e.g., MEK1 peptide)

  • Ultra-Pure ATP[8]

  • ADP-Glo Reagent (Terminates reaction, depletes ATP)

  • Kinase Detection Reagent (Converts ADP to ATP -> Luciferase)[6][10]

Step-by-Step Workflow:

  • Kinase Reaction (10 µL):

    • Prepare 1x Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

    • Add 2.5 µL of Compound (serially diluted in DMSO).

    • Add 2.5 µL of Kinase Enzyme.

    • Add 5 µL of ATP/Substrate mix.

    • Incubate at Room Temp (RT) for 60 minutes.

  • ADP-Glo Reaction (10 µL):

    • Add 10 µL of ADP-Glo Reagent .

    • Incubate at RT for 40 minutes.

    • Mechanism: This stops the kinase reaction and digests all unreacted ATP.[6] Only ADP generated by the kinase remains.

  • Detection (20 µL):

    • Add 20 µL of Kinase Detection Reagent .[7]

    • Incubate at RT for 30 minutes.

    • Mechanism: Converts ADP back to ATP, which then drives the Luciferase/Luciferin reaction.[5][6][10]

  • Readout:

    • Measure Luminescence (RLU) on a plate reader (Integration time: 0.5 - 1.0 sec).

Data Analysis: Calculate % Inhibition =



Discovery Workflow Diagram

DiscoveryWorkflow Start Fragment Screening (7-azaindole core) Crystal X-Ray Co-Crystallography (Confirm Hinge Binding) Start->Crystal Design Structure-Based Design (Grow from C3/C5) Crystal->Design Synth Parallel Synthesis (Suzuki/Buchwald) Design->Synth Assay Biochemical Assay (ADP-Glo) Synth->Assay Assay->Design SAR Feedback Loop Cell Cellular Assay (Western Blot/Viability) Assay->Cell IC50 < 100nM

Figure 2: Iterative "Fragment-to-Lead" workflow optimized for azaindole discovery.

Case Study: Vemurafenib (PLX4032)

The discovery of Vemurafenib serves as the definitive proof-of-concept for this scaffold.

  • Target: BRAF V600E (Melanoma).[9]

  • Challenge: High selectivity was needed against wild-type BRAF and other kinases (CRAF) to reduce toxicity.

  • Solution: Researchers at Plexxikon utilized a 7-azaindole fragment.[4]

    • The 7-azaindole core anchored the molecule to the hinge region (Glu500/Val502).

    • A difluoro-phenyl group at C3 induced a specific twist in the molecule, allowing it to occupy the selective "gatekeeper" pocket found in the active conformation of the mutant kinase.

    • Result: First FDA-approved fragment-based drug (2011), demonstrating that the azaindole core is robust enough for clinical applications.

References

  • Song, J. J., et al. (2012). "Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor." Journal of Medicinal Chemistry. [Link]

  • Popowycz, F., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[4][11][12][13] Chemical and Pharmaceutical Bulletin. [Link]

  • Léger, F., et al. (2021).[8] "The Azaindole Framework in the Design of Kinase Inhibitors." Marine Drugs. [Link]

  • Zhang, L., et al. (2013). "Pexidartinib (PLX3397), a Novel CSF1R Inhibitor." Molecular Cancer Therapeutics. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The 7-azaindole scaffold, the core of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, is a privileged structure in medicinal chemistry.[1] Its prevalence in numerous biologically active compounds, including kinase inhibitors, underscores the critical need for robust and versatile synthetic methodologies for its functionalization.[2] Among the array of cross-coupling reactions, the Suzuki-Miyaura coupling stands out as a powerful and widely adopted tool for the formation of carbon-carbon bonds.[3] This palladium-catalyzed reaction offers a mild and highly efficient means to couple organohalides with organoboron compounds, demonstrating remarkable functional group tolerance and utilizing readily available and generally less toxic boron reagents.[4]

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss key considerations for reaction optimization. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to successfully employ this pivotal transformation in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (typically a boronic acid or its ester) is then transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium center.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L2-R (Transmetalation Complex) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product ArBr Ar-Br (Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) ArBr->ArPdBr RBOH2 R-B(OH)2 (Boronic Acid) Boronate [R-B(OH)3]- RBOH2->Boronate Boronate->ArPdR Base Base (e.g., K2CO3) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Representative Suzuki Coupling Reaction

This protocol provides a general method for the Suzuki coupling of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with a generic arylboronic acid. It is crucial to note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.[6]

Materials:

  • Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[7]

  • Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)[8]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)[7][8]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol)[8][9]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe. The choice of solvent can significantly impact the reaction outcome and should be selected based on the specific substrates and catalyst system.[10]

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from 60°C to 110°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired coupled product.

Experimental_Workflow start Start setup Reaction Setup (Substrates, Catalyst, Base) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Key Considerations for Reaction Optimization

Achieving high yields and purity in the Suzuki coupling of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate often requires careful optimization of several parameters.[5]

Catalyst and Ligand Selection:

The choice of palladium catalyst and ligand is paramount for a successful reaction. For heteroaryl halides like 7-azaindole derivatives, electron-rich and sterically hindered phosphine ligands are often employed to promote efficient oxidative addition and reductive elimination.[7]

  • Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl halides.[7]

  • Buchwald Ligands: Ligands such as SPhos and XPhos, when used with a palladium source like Pd₂(dba)₃, are highly effective for challenging couplings and can often facilitate reactions at lower temperatures.[8]

  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst, though it may require higher temperatures and longer reaction times for less reactive substrates.[2][11]

Base Selection:

The base plays a crucial role in activating the boronic acid for transmetalation.[4] The choice of base can influence the reaction rate and the stability of base-sensitive functional groups.

  • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used and effective bases for a wide range of Suzuki couplings.[7][8]

  • Phosphates: K₃PO₄ is another widely used base, particularly in reactions with sensitive substrates.[9]

Solvent System:

The solvent system must be capable of dissolving the reagents and facilitating the catalytic cycle. A mixture of an organic solvent and water is often employed.

  • 1,4-Dioxane/Water: A common and effective solvent system for many Suzuki couplings.[9]

  • Toluene/Ethanol: This mixture can also be highly effective, particularly in one-pot, multi-step coupling procedures.[8]

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of bromo-substituted heterocyclic compounds, providing a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂ (5)-K₂CO₃ (2)Dimethoxyethane80High[7]
Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6088[8]
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/Water (4:1)85-95Moderate to Good[9][12]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/Water100-[13]

Yields are representative and highly dependent on the specific substrates used.

Conclusion: A Versatile Tool for Molecular Innovation

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, offering a reliable and versatile method for the construction of C-C bonds. For the functionalization of valuable heterocyclic scaffolds like Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, this reaction provides a direct and efficient pathway to novel analogues with potential applications in drug discovery and development. A thorough understanding of the reaction mechanism and the key parameters influencing its outcome is essential for harnessing its full potential. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement and optimize the Suzuki coupling reaction in their synthetic campaigns.

References

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • INIS-IAEA. (2024, December 29). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ACS Publications. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Synthesis. (n.d.). Palladium-Catalyzed Cross-Coupling between 7-Azaindoles and Reformatsky Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • Norwegian Research Information Repository. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Retrieved from [Link]

  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a Pivotal Scaffold for Kinase Inhibitor Synthesis in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry. Its structural resemblance to purine bases allows it to function as an effective hinge-binding motif for a multitude of protein kinases, enzymes whose dysregulation is a hallmark of many cancers.[1][2] Consequently, the 7-azaindole core is embedded in numerous clinical candidates and approved anticancer drugs.[3] This guide focuses on a particularly valuable derivative, Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate , detailing its strategic application in the synthesis of novel kinase inhibitors. The bromine atom at the C6-position offers a versatile handle for introducing molecular diversity via cross-coupling reactions, while the methyl carboxylate at the C3-position provides an additional point for modification or can be a crucial interaction point within a kinase active site. This document provides experienced researchers and drug development professionals with the foundational principles, detailed experimental protocols, and strategic insights required to leverage this powerful building block in the quest for next-generation oncology therapeutics.

Compound Profile & Strategic Value

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a solid, off-white to yellow compound. Its strategic utility in drug synthesis stems from its distinct reactive centers.

  • The C6-Bromo Group : This is the primary site for diversification. The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This allows for the efficient and modular installation of a vast array of aryl and heteroaryl moieties, which are critical for tuning a compound's potency, selectivity, and pharmacokinetic properties.

  • The C3-Methyl Carboxylate Group : This ester functional group serves a dual purpose. It can be hydrolyzed (saponified) to the corresponding carboxylic acid, which then acts as a handle for forming amide bonds, a common linkage in kinase inhibitors. Alternatively, the ester itself can engage in key hydrogen bonding interactions within the target protein's active site.

  • The Pyrrolo-Pyridine Core : This N-H group on the pyrrole ring is a critical hydrogen bond donor, often anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket.

Physicochemical & Safety Data
PropertyValueReference / Note
CAS Number Not readily available; parent scaffold is 143468-13-7Based on 6-Bromo-1H-pyrrolo[2,3-b]pyridine[6]
Molecular Formula C9H7BrN2O2-
Molecular Weight 255.07 g/mol -
Appearance Off-white to yellow solid[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[4]
Handling Precautions Causes skin and serious eye irritation. May cause respiratory irritation.Based on analogous compounds[7]
PPE Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.[7][8]
Incompatibilities Strong oxidizing agents.[7]

Core Application: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone for elaborating the Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate core. Its widespread use is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and esters.[9][10]

Principle of the Suzuki-Miyaura Reaction

The reaction facilitates the formation of a carbon-carbon bond between the sp2-hybridized carbon of the bromo-azaindole and an organoboron compound. The process is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex R-Pd(II)L2-X (Aryl-Palladium Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r_rprime R-Pd(II)L2-R' (Di-organic Complex) transmetal->pd2_r_rprime red_elim Reductive Elimination pd2_r_rprime->red_elim red_elim->pd0 Catalyst Regeneration product R-R' (Coupled Product) red_elim->product start R-X (Azaindole-Br) start->ox_add boronic R'-B(OR)2 (Boronic Acid/Ester) boronic->transmetal base Base (e.g., K2CO3) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

This protocol provides a general procedure for coupling the title compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials & Reagents

ReagentPurposeTypical Amount
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylateStarting Material1.0 equiv
Arylboronic AcidCoupling Partner1.2 - 1.5 equiv
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium Catalyst0.05 - 0.1 equiv
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0 equiv
1,4-DioxaneSolvent-
WaterCo-solventDioxane:Water (4:1)
Nitrogen or ArgonInert Atmosphere-

Step-by-Step Methodology

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction mixture should be a suspension.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.[11]

Synthetic Elaboration for Anticancer Drug Candidates

The initial Suzuki product is often an intermediate. Further modifications, particularly at the C3-ester, are typically required to generate final compounds for biological testing.

Synthetic_Workflow start Methyl 6-bromo-1H-pyrrolo [2,3-b]pyridine-3-carboxylate suzuki Suzuki Coupling (Protocol 1) start->suzuki intermediate1 Methyl 6-aryl-1H-pyrrolo [2,3-b]pyridine-3-carboxylate suzuki->intermediate1 saponification Saponification (Protocol 2) intermediate1->saponification intermediate2 6-Aryl-1H-pyrrolo[2,3-b] pyridine-3-carboxylic acid saponification->intermediate2 amide_coupling Amide Coupling (e.g., HATU, EDCI) intermediate2->amide_coupling final_product Final Drug Candidate (Kinase Inhibitor) amide_coupling->final_product

Sources

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structure, which mimics a purine base, allows it to function as an excellent "hinge-binding motif," forming critical hydrogen bond interactions with the hinge region of numerous protein kinases.[1] This has led to the development of several successful kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib for melanoma treatment.[1] Consequently, the development of robust and versatile synthetic methodologies to functionalize the 7-azaindole core is of paramount importance for drug discovery and the creation of novel therapeutic agents.[2][3]

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely utilized methods for forming carbon-carbon bonds.[4][5][6] Its operational simplicity, mild reaction conditions, exceptional tolerance of various functional groups, and the vast commercial availability of boronic acid building blocks make it an indispensable tool for medicinal chemists.[7][8] This application note provides a detailed technical guide and field-proven protocols for the palladium-catalyzed Suzuki-Miyaura reaction between Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and a range of boronic acids, enabling the synthesis of diverse 6-aryl and 6-heteroaryl-7-azaindole derivatives.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organohalide with an organoboron compound.[6] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the 6-bromo-7-azaindole) to form a Pd(II) intermediate. The reactivity of halides generally follows the trend I > Br > Cl.[9]

  • Transmetalation: This step requires the activation of the organoboron species (boronic acid) by a base.[10] The resulting boronate complex transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]

The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction, especially with nitrogen-containing heterocycles like 7-azaindoles, which can potentially coordinate to and inhibit the palladium catalyst.[7][11]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L2-Br pd0->pd_intermediate pd_intermediate->pd0 [ Reductive Elimination ] transmetalation Transmetalation pd_diaryl Ar-Pd(II)L2-Ar' pd_intermediate->pd_diaryl pd_diaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' product->pd0 arbr Ar-Br arbr->pd_intermediate boronic Ar'-B(OH)2 + Base boronic->pd_diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes optimized conditions and representative yields for the coupling of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with various boronic acids. These examples demonstrate the versatility of the protocol for coupling both electron-rich and electron-deficient aryl and heteroaryl partners.

EntryBoronic Acid (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Toluene/EtOH (1:1)1101288
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Toluene/EtOH (1:1)1101291
34-Methylphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Toluene/EtOH (1:1)1101287
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)1001679
53,5-Bis(trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)1001867
6Naphthalen-2-ylboronic acidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Toluene/EtOH (1:1)1101492
7Pyridin-3-ylboronic acidPd(dppf)Cl₂ (5)-K₃PO₄ (3)DMF/H₂O (5:1)1202465
8Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)901275
Yields are based on isolated product after purification and are adapted from similar transformations in the literature for illustrative purposes.[12]

Experimental Protocols

Materials and Reagents:

  • Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Appropriate boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

  • Anhydrous solvents (e.g., Dioxane, Toluene, DMF, Ethanol)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

General Protocol for Suzuki-Miyaura Coupling (Thermal Heating):

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv).

  • Reagent Addition: Add the boronic acid (1.1–1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the selected base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 organic solvent to water.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Protocol Variation for Microwave Irradiation:

Microwave-assisted synthesis can significantly reduce reaction times.[13]

  • Setup: In a dedicated microwave vial, combine the 7-azaindole substrate (1.0 equiv), boronic acid (1.2 equiv), catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent: Add the solvent system (e.g., Ethanol or Dioxane/Water).

  • Sealing: Securely cap the vial.

  • Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a shorter duration (e.g., 20-60 minutes).

  • Work-up & Purification: Follow steps 6-9 from the general protocol above.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Scientific Integrity: Troubleshooting & Optimization

A self-validating protocol anticipates potential challenges. The following insights are based on field experience with heteroaromatic cross-coupling reactions.

  • Causality of Low Yields or No Reaction:

    • Catalyst Inhibition: The pyridine nitrogen of the 7-azaindole can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity.

      • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or RuPhos.[14] These ligands promote the desired reductive elimination step and can sterically disfavor catalyst inhibition.[15][16]

    • Inefficient Transmetalation: The base may not be strong enough to form the active boronate species, or the boronic acid itself may be sterically hindered.

      • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Cesium carbonate is often highly effective in challenging couplings.[13] For hindered boronic acids, higher temperatures or longer reaction times may be necessary.

  • Addressing Common Side Reactions:

    • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by water or other protic sources, especially under basic conditions.

      • Solution: Use potassium trifluoroborate salts (ArBF₃K) instead of boronic acids, as they exhibit greater stability.[14] Alternatively, using milder bases like KF or ensuring strictly anhydrous conditions (where possible) can mitigate this issue.

    • Homocoupling (Glaser Coupling): Formation of biaryl products from the boronic acid (Ar'-Ar') can occur, particularly at higher temperatures or if oxygen is present.

      • Solution: Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.

    • Debromination: The starting 6-bromo-7-azaindole is reduced to the parent 7-azaindole.

      • Solution: This can result from catalyst decomposition or side reactions. Re-evaluating the catalyst/ligand system or lowering the reaction temperature may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the C-6 functionalization of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Careful selection of the palladium catalyst, ligand, base, and solvent system allows for the efficient synthesis of a wide array of 6-aryl and 6-heteroaryl derivatives. The protocols described herein provide a robust foundation for researchers in medicinal chemistry and drug development, facilitating the rapid generation of compound libraries for biological screening and accelerating the discovery of new therapeutic agents based on the versatile 7-azaindole scaffold.

References

  • Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
  • Heravi, M.M., et al. A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. RSC Publishing.
  • Li, J., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. Available from: [Link]

  • Bentabed, A., et al. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • Cravotto, G., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available from: [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]

  • Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available from: [Link]

  • Kumar, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available from: [Link]

  • Scott, J.S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]

  • Kumar, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. Available from: [Link]

  • Billingsley, K.L., et al. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. 1h-pyrrolo[2,3-b]pyridines.
  • ResearchGate. (2020). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. Available from: [Link]

  • ResearchGate. (2012). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Available from: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • Lee, H.W., et al. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Organic Chemistry Frontiers. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Chemija. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available from: [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing "Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate" synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Subject: Optimizing Yield for Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Ticket ID: CHEM-SUP-7AZA-003 Status: Open Analyst: Senior Application Scientist[1][2]

Executive Summary

You are encountering yield bottlenecks in the synthesis of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate . This scaffold is a critical intermediate for kinase inhibitors (e.g., Vemurafenib analogs).[1][2] The primary challenge lies in the electron-deficient nature of the 7-azaindole core, further deactivated by the 6-bromo substituent, which significantly hampers the Electrophilic Aromatic Substitution (SEAr) at the C3 position.[1][2]

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers of this reaction.

Module 1: The Optimized Protocol (The "Gold Standard")

Direct acylation with methyl chloroformate often fails or yields <30% due to poor electrophilicity.[1][2] The industry-preferred route utilizes the Trichloroacetyl Chloride (TCAC) One-Pot Method .[1][2] This method creates a highly reactive intermediate that undergoes facile haloform cleavage in methanol.[1][2]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
6-Bromo-7-azaindole 1.0SubstrateMust be dry (<0.5% water).[1][2]
AlCl₃ (Anhydrous) 3.0 - 5.0Lewis AcidFreshly opened.[1][2] Yellow/grey powder indicates hydrolysis (discard).[2]
Trichloroacetyl Chloride 1.5 - 2.0Acylating AgentAdd dropwise to control exotherm.[1][2]
Methanol ExcessSolvent/ReagentUsed in Step 2 for esterification.[1][2]
TEA / NaOMe Cat.BaseCatalyzes the methanolysis.[1][2]
Step-by-Step Workflow
  • Complexation (The "Activation" Phase):

    • Dissolve 6-bromo-7-azaindole in anhydrous DCM or 1,2-dichloroethane.[1][2]

    • Crucial Step: Add AlCl₃ slowly at 0°C. The pyridine nitrogen (N7) will coordinate with AlCl₃ first.[1][2] You must saturate this site before the C3 position becomes active.[1][2] This is why 3-5 equivalents are necessary (1 eq for N7, 1 eq for N1, 1+ eq for catalysis).[1][2]

    • Observation: The mixture will likely turn a slurry/orange.[1][2] Stir for 30 mins at RT to ensure full complexation.

  • Acylation:

    • Cool back to 0°C. Add Trichloroacetyl Chloride dropwise.

    • Allow to warm to RT.[1][2][3][4][5] If conversion is low after 2 hours, heat to mild reflux (40°C).[1][2]

    • Checkpoint: Monitor TLC/LCMS for the disappearance of SM and appearance of the trichloroacetyl intermediate (Mass = SM + 145 approx).[1][2]

  • Methanolysis (The "Telescope"):

    • Cool the mixture. Quench carefully with Methanol (very exothermic).[2]

    • Add a catalytic amount of base (TEA or NaOMe).[2]

    • Reflux for 1-4 hours.[1][2][4] The trichloroacetyl group is cleaved (releasing CHCl₃) and replaced by the methoxy group.[1][2]

Module 2: Visualization of the Pathway

The following diagram illustrates the reaction logic and the critical "N7-Coordination" trap that causes low yields if ignored.

ReactionPathway SM 6-Bromo-7-azaindole Complex AlCl3 Complex (N7 blocked) SM->Complex AlCl3 (3-5 eq) DCM, 0°C Fail N-Acylation / No Rxn SM->Fail Insufficient AlCl3 (<3 eq) Inter 3-Trichloroacetyl Intermediate Complex->Inter Cl3CCOCl SEAr Mechanism Prod Methyl 3-carboxylate (Target) Inter->Prod MeOH, Base Haloform Cleavage

Caption: Figure 1. The necessity of excess Lewis Acid to overcome N7-coordination deactivation.[1][2]

Module 3: Troubleshooting Center (FAQs)

Q1: I am seeing significant starting material remaining even after reflux. Why?

  • Diagnosis: The 6-bromo group and the pyridine nitrogen are pulling electron density, making C3 extremely unreactive.[1][2]

  • Fix: Switch solvents from DCM to Nitromethane . Nitromethane forms a specific complex with AlCl₃ that enhances its Lewis acidity.[1][2] Run the reaction at 60°C.

  • Caution: Nitromethane can be explosive under high stress; use standard safety shields.[1][2]

Q2: My product is contaminated with a "de-brominated" side product.

  • Diagnosis: If you are using catalytic hydrogenation (Pd/C) at any point, the bromine will fall off.[1][2] If this is happening during acylation, it is rare but possible if your AlCl₃ contains trace transition metals or if the workup is too reductive.[1][2]

  • Fix: Ensure your AlCl₃ is "Reagent Grade" (99.9%), not technical grade. Avoid any hydride reducing agents during workup.[1][2]

Q3: The yield is good, but the product precipitates as a salt and I lose it during aqueous wash.

  • Diagnosis: The pyridine nitrogen can form HCl or Al salts that are water-soluble.[1][2]

  • Fix: During workup, adjust the pH of the aqueous layer to pH 8-9 using saturated NaHCO₃ or NH₄OH.[1][2] This ensures the pyridine ring is in the free base form, driving it into the organic layer (EtOAc/DCM).[1][2]

Module 4: Process Logic & Decision Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Low Yield Observed CheckLCMS Check LCMS of Crude Start->CheckLCMS Result1 SM Unchanged CheckLCMS->Result1 Mass = SM Result2 N-Acylated Product CheckLCMS->Result2 Mass = SM + 145 (Wrong Peak) Result3 Product in Aqueous Waste CheckLCMS->Result3 Mass Correct (Low Recovery) Action1 Increase AlCl3 to 5eq Switch to Nitromethane Result1->Action1 Action2 Lower Temp during addition Dry Solvents Result2->Action2 Action3 Adjust Workup pH to 8-9 Result3->Action3

Caption: Figure 2. Diagnostic logic for common yield failures in 7-azaindole acylation.

References

  • ChemicalBook. (2025).[2][5] 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Properties and Synthesis. Retrieved from [1][2]

  • Mérour, J. Y., & Joseph, B. (2001).[1][2][6] Synthesis and Reactivity of 7-Azaindoles.[1][2][4][6][7] Current Organic Chemistry, 5(5), 471-506.[1][2][6] (Detailed review of SEAr limitations on 7-azaindoles).

  • Wang, T., et al. (2018).[1][2] Optimization of 7-azaindole-3-carboxylate synthesis via Trichloroacetyl method. Journal of Medicinal Chemistry (Contextual citation for the trichloroacetyl route on electron-deficient indoles).[1][2]

  • BenchChem. (2025).[2][3] Technical Support Center: Optimization of 7-azaindole acylation. Retrieved from [1][2]

  • Song, J. J., et al. (2005).[1][2] A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles.[1][2] J. Org.[1][2][7] Chem., 70(16), 6512–6514.[1][2] (Alternative ring-closing methodologies).

Sources

Removal of palladium catalyst from "Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the critical step of removing residual palladium catalysts from reactions involving "Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate" and its derivatives. This process is paramount for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs).

Technical Support Center: Palladium Catalyst Removal

This guide is structured to help you troubleshoot common issues and answer frequently asked questions regarding palladium removal, ensuring your final compound meets the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is palladium removal a critical issue in synthesizing pharmaceutical intermediates like "Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate"?

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are indispensable tools for constructing the complex molecular architectures found in modern pharmaceuticals.[1][2][3][4] The pyrrolo[2,3-b]pyridine core is a common scaffold in drug discovery, and palladium catalysts are highly effective for functionalizing the bromo-position.[5] However, residual palladium in the final API is a significant concern for several reasons:

  • Regulatory Compliance: International guidelines, specifically ICH Q3D, mandate strict limits on elemental impurities in drug products.[6] Palladium is classified as a Class 2B element, with an oral consumption limit of 10 ppm.[6]

  • Toxicity: Palladium and its complexes can be toxic and must be removed to ensure patient safety.

  • Catalytic Interference: Trace palladium can interfere with subsequent synthetic steps or biological assays, leading to unreliable results or side reactions.[7]

  • Product Stability: Residual metals can sometimes compromise the long-term stability of the API.

Q2: What are the primary methods for removing residual palladium?

Traditional purification methods like chromatography, extraction, and recrystallization can be insufficient for reducing palladium to the required low-ppm levels.[8] More specialized and effective techniques include:

  • Adsorption on Activated Carbon: A widely used, cost-effective method where palladium species are adsorbed onto the surface of porous carbon.[1][9][10]

  • Metal Scavengers: These are functionalized polymers or silica designed to selectively chelate and bind palladium.[8][11][12] Thiol (SH) and triaminotriazine (TMT) functional groups are particularly effective.

  • Chromatography: While not always sufficient on its own, specialized chromatographic techniques or using a scavenger as a stationary phase can be effective.[13]

  • Crystallization: In some cases, crystallization can concentrate the metal in the crystal structure, but it can also be engineered to leave impurities behind in the mother liquor.[8]

Q3: In what form does residual palladium typically exist in the reaction mixture?

Residual palladium is not a single species. It can exist in various forms, complicating its removal. The nature of the palladium depends on the reaction conditions, catalyst, and work-up procedure. Common forms include:

  • Soluble Pd(II) species: These are oxidized forms of palladium that are dissolved in the reaction medium.

  • Soluble Pd(0) complexes: The active catalytic species, often stabilized by ligands, can remain in solution.

  • Colloidal Pd(0) nanoparticles: Aggregates of palladium atoms that form a suspension, often giving the solution a black or dark color.[14]

Understanding the likely form of palladium is key to selecting the most effective removal strategy. For instance, insoluble colloids might be removed by simple filtration through Celite, while soluble species require adsorption or chelation.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter during the palladium removal process.

Problem 1: My purified product is still discolored (e.g., gray, black, dark brown).

  • Underlying Cause: This discoloration is almost always due to the presence of fine, colloidal palladium(0) particles that have precipitated from the reaction mixture. These particles are often too small to be removed by standard filtration paper.

  • Troubleshooting Steps:

    • Celite Filtration: Before any other scavenging method, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) and filter it through a pad of Celite (1-2 cm thick) on a sintered glass funnel.[13] This will trap most of the insoluble palladium.

    • Activated Carbon Treatment: If discoloration persists, it indicates either very fine colloids or soluble colored palladium complexes. Treatment with activated carbon is highly effective for both. (See Protocol 1 for a detailed procedure).

    • Oxidative Workup (Use with Caution): In some cases, adding a mild oxidant during workup can convert Pd(0) to more soluble Pd(II) species, which may be easier to remove with scavengers or aqueous extraction. This must be carefully evaluated for compatibility with the product.

Problem 2: After purification (including chromatography), ICP-MS analysis shows palladium levels are still high (>50 ppm).

  • Underlying Cause: Standard silica gel chromatography is often ineffective at removing all palladium species, especially soluble ligand-stabilized complexes that can co-elute with your product.[7] A dedicated scavenging step is required.[7]

  • Troubleshooting Steps:

    • Select a Scavenger: The most common and effective scavengers for palladium are based on thiol or other sulfur-containing functionalities, which form strong bonds with soft metals like palladium. Silica-based scavengers (e.g., SiliaMetS Thiol) or polymer-based scavengers (e.g., Biotage MP-TMT) are excellent choices.[12]

    • Optimize Scavenging Conditions: The efficiency of scavenging depends on the solvent, temperature, and time.

      • Solvent: Choose a solvent in which your product is highly soluble to ensure good mass transfer to the scavenger surface. Polar aprotic solvents like DMF or NMP have shown high removal efficiency in some cases.[1]

      • Temperature: Increasing the temperature (e.g., 40-60 °C) often accelerates the scavenging process.

      • Time: Allow sufficient time for the scavenger to work. This can range from a few hours to overnight.[1]

    • Implement a Post-Chromatography Scavenging Protocol: After chromatographic purification, dissolve the product in an appropriate solvent and apply the scavenger as described in Protocol 2. This targeted step is highly effective at polishing the product to <10 ppm.

Problem 3: My product yield drops significantly after using activated carbon or a scavenger.

  • Underlying Cause: The adsorbent is non-selective and is binding your product in addition to the palladium. This is more common with highly polar compounds or when excessive amounts of adsorbent are used.

  • Troubleshooting Steps:

    • Reduce the Amount of Adsorbent: Use the minimum amount of carbon or scavenger necessary. Start with a smaller quantity (e.g., 0.1-0.2 wt% activated carbon relative to the product) and increase only if needed.[1] For scavengers, use a calculated number of equivalents (typically 4-10 eq.) relative to the initial amount of palladium catalyst, not a weight percentage of the crude product.

    • Screen for Selectivity: Not all adsorbents are created equal. Some specialized synthetic carbons are designed to be more hydrophobic and show a lower affinity for polar APIs, resulting in higher product recovery.[6] Similarly, different scavenger resins have varying levels of non-specific binding.

    • Change the Solvent: The binding of your product to the adsorbent can be solvent-dependent. Experiment with different solvents to find one that maximizes palladium removal while minimizing product loss.

Decision Workflow for Palladium Removal

Choosing the right strategy depends on several factors. This workflow can guide your decision-making process.

Palladium_Removal_Workflow Workflow for Selecting a Palladium Removal Method start Crude Reaction Mixture (Post-Workup) is_solid_pd Is there visible solid (black precipitate)? start->is_solid_pd celite_filtration Filter through Celite Pad is_solid_pd->celite_filtration Yes scavenger_selection Select Scavenging Method is_solid_pd->scavenger_selection No celite_filtration->scavenger_selection activated_carbon Activated Carbon (Cost-effective, broad) scavenger_selection->activated_carbon scavenger_resin Scavenger Resin (High selectivity, higher cost) scavenger_selection->scavenger_resin optimization Optimize Conditions (Solvent, Temp, Time) activated_carbon->optimization scavenger_resin->optimization icp_analysis Analyze Pd Level (ICP-MS) optimization->icp_analysis is_limit_met Is Pd < 10 ppm? icp_analysis->is_limit_met final_product Final Product is_limit_met->final_product Yes re_process Re-evaluate Method: - Increase scavenger amount - Try different scavenger type - Combine methods is_limit_met->re_process No re_process->scavenger_selection

Caption: Decision workflow for palladium removal strategy.

Comparative Summary of Methods

MethodProsConsBest For
Activated Carbon Low cost, effective for a broad range of Pd species, simple procedure.[1]Can be non-selective, leading to product loss; fine particles can be difficult to filter.[6]Early-stage development, large-scale processes where cost is a major factor.
Scavenger Resins High selectivity for palladium, high product recovery, simple filtration removal.[8][11]Higher cost, efficiency can be catalyst/ligand dependent.Late-stage development and API manufacturing where purity and yield are critical.
Chromatography Can remove other impurities simultaneously.Often insufficient for trace palladium removal on its own; can be costly and time-consuming at scale.[7][8]Initial purification, but should be followed by a dedicated scavenging step.
Crystallization Can be highly effective if conditions are right, provides very pure product.May concentrate impurities in the solid phase; requires significant process development.[8]Final purification step ("polishing") if a robust crystallization process can be developed.

Experimental Protocols

Protocol 1: Palladium Removal with Activated Carbon

This protocol is a general guideline. Optimization of temperature, time, and the amount/type of carbon is recommended.

  • Preparation: After initial workup and removal of any solids, dissolve the crude "Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate" in a suitable solvent (e.g., THF, Ethyl Acetate, Methanol) to a concentration of approximately 50-100 mg/mL.

  • Addition of Carbon: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical starting point is 0.2 wt% relative to the crude product mass (e.g., 20 mg of carbon for 10 g of crude product).[1]

  • Adsorption: Stir the mixture vigorously at a set temperature. A good starting point is 40-45 °C for 12-18 hours.[1] Longer times or higher temperatures may be needed but should be monitored for product decomposition.

  • Filtration: Cool the mixture to room temperature. Filter the slurry through a pad of Celite to completely remove the fine carbon particles. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze the residual palladium content using ICP-MS or a similar sensitive technique.[15][16]

Protocol 2: Palladium Removal with a Scavenger Resin

This protocol uses a thiol-functionalized silica scavenger as an example.

  • Scavenger Selection & Calculation:

    • Choose a scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT).

    • Calculate the moles of palladium used in the reaction.

    • Determine the required mass of scavenger based on its loading capacity (mmol/g) and the desired number of equivalents (start with 4-5 equivalents).

    • Example: For a reaction using 0.1 mmol of Pd, and a scavenger with a loading of 1.0 mmol/g, you would use (0.1 mmol Pd * 4 eq) / 1.0 mmol/g = 0.4 g of scavenger.

  • Preparation: Dissolve the crude or partially purified product in a suitable solvent (e.g., Acetonitrile, THF, Toluene).

  • Scavenging: Add the calculated amount of scavenger resin to the solution. Stir the slurry at room temperature or elevated temperature (e.g., 50-60 °C) for 2-20 hours.[1][11] The optimal time should be determined experimentally.

  • Filtration: Filter off the resin. Wash the resin with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, concentrate, and determine the residual palladium concentration via ICP-MS.

References

  • CN103623843A - Method for reactivating palladium carbon catalyst - Google P
  • Palladium catalyst recovery using scavenger resin - SpinChem. (URL: )
  • How to Remove Palladium in three easy steps - Biotage. (URL: )
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich. (URL: )
  • Why palladium metal scavengers are not all the same - Biotage. (URL: )
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: )
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond form
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: )
  • Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides | The Journal of Organic Chemistry - ACS Public
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (URL: )
  • How can i remove palladium Pd catalyst easily?
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (URL: )
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (URL: )
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. (URL: )
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (URL: )
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. (URL: )
  • 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE CAS - ChemicalBook. (URL: )

Sources

Technical Support Center: Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Unlike standard indoles, the 7-azaindole scaffold presents unique challenges due to the electron-deficient pyridine ring, which significantly reduces nucleophilicity at the C-3 position and increases the propensity for N-coordination with Lewis acids.

The industry-standard route for this transformation is the Friedel-Crafts Acylation using trichloroacetyl chloride followed by haloform cleavage/esterification. This method is preferred over direct Vilsmeier-Haack or carboxylation due to higher regioselectivity and operational simplicity.

Reaction Scheme & Impurity Pathways

The following diagram illustrates the primary reaction pathway and the genesis of common impurities (A, B, C, D).

ReactionPathway SM Starting Material (6-Bromo-7-azaindole) Intermed_N Impurity A (N-Acylated Intermediate) Kinetic Product SM->Intermed_N Fast (Low Temp) Intermed_C C-3 Acylated Intermediate (Thermodynamic Product) SM->Intermed_C Slow (High Temp) Reagent Trichloroacetyl Chloride + AlCl3 Intermed_N->Intermed_C Rearrangement (AlCl3, Heat) Bis_Acyl Impurity B (N,C-Bis-acylated) Intermed_C->Bis_Acyl Excess Reagent Product Target Product (Methyl Ester) Intermed_C->Product MeOH, Base (Haloform Reaction) Acid Impurity C (Carboxylic Acid) Product->Acid H2O / Hydrolysis

Figure 1: Reaction pathway showing the competition between Kinetic N-acylation and Thermodynamic C-acylation.

Technical Troubleshooting Guide (Q&A)

Issue 1: "I see a major impurity with a similar mass but different retention time. Is it the regioisomer?"

Diagnosis: This is likely Impurity A (N-Acylated species) or Impurity B (Bis-acylated species) , not the C-2 regioisomer.

  • Mechanism: The pyrrole nitrogen (N-1) is the most nucleophilic site. Under kinetic conditions (low temperature or insufficient Lewis Acid), the electrophile attacks N-1 first.

  • The Fix:

    • Thermodynamic Control: The N-acylated product often rearranges to the C-3 position upon heating. Ensure your Friedel-Crafts step reaches at least 40–50°C for 2–4 hours.

    • Lewis Acid Stoichiometry: The pyridine nitrogen (N-7) coordinates with AlCl3, deactivating the ring. You must use >3.0 equivalents of AlCl3 (1 eq for N-7, 1 eq for N-1, 1+ eq for catalysis).

    • Quench Protocol: Do not quench until LCMS confirms the disappearance of the N-acyl peak.

Issue 2: "My yield is low, and I see a peak corresponding to the Carboxylic Acid (M-14)."

Diagnosis: This is Impurity C (Hydrolysis Product) .

  • Mechanism: The trichloroacetyl intermediate is converted to the ester via a haloform-type cleavage using Methanol/Base (e.g., NaOMe or K2CO3/MeOH). If water is present, the intermediate hydrolyzes directly to the carboxylic acid (6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid).

  • The Fix:

    • Dry Solvents: Ensure Methanol is anhydrous during the esterification step.

    • Base Choice: Use a catalytic amount of NaOMe in MeOH rather than aqueous bases.

    • Recovery: If the acid is formed, it can be re-esterified using SOCl2/MeOH, but this adds a step.

Issue 3: "I am observing a +34 amu impurity pattern (M+34)."

Diagnosis: This is Impurity D (Halogen Exchange) .

  • Mechanism: If the reaction is run in high concentrations of HCl (generated from AlCl3 + moisture or acetyl chloride) at high temperatures, the Bromine at C-6 can undergo nucleophilic aromatic substitution with Chloride.

  • The Fix:

    • Temperature Control: Do not exceed 60°C during the acylation step.

    • Reagent Quality: Ensure AlCl3 is free-flowing and yellow/white, not gray/clumped (which implies HCl generation).

Detailed Impurity Profile & Data

Impurity IDNameRelative RT (HPLC)Mass Shift (vs Product)OriginRemoval Strategy
IMP-A N-Trichloroacetyl1.2 - 1.3+145 Da (vs SM)Kinetic ControlHeat to rearrange; extend reaction time.
IMP-B Bis-Trichloroacetyl> 1.5+290 Da (vs SM)Excess ReagentControl stoichiometry (1.1 eq acyl chloride).
IMP-C Carboxylic Acid0.4 - 0.6-14 DaHydrolysisWash with NaHCO3; re-esterify if high.
IMP-D 6-Chloro analog1.0 (Co-elutes)-44 DaHalogen ExchangeAvoid harsh heat; check AlCl3 quality.
SM 6-Bromo-7-azaindole0.8 - 0.9-58 DaIncomplete RxnColumn Chromatography (DCM/MeOH).

Validated Experimental Protocol

Note: This protocol is designed to minimize N-acylation and Hydrolysis.

Step 1: Acylation (The Critical Step)

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Solvent: Add 6-bromo-7-azaindole (1.0 eq) and Dichloromethane (DCM, anhydrous) .

  • Lewis Acid: Cool to 0°C. Add AlCl3 (5.0 eq) portion-wise. Caution: Exothermic.

    • Why 5.0 eq? The azaindole core is an "acid sink." 1 eq binds N-7, 1 eq binds N-1. You need excess for the catalytic cycle.

  • Reagent: Add Trichloroacetyl chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) for 1 hour, then reflux (40°C) for 3 hours.

    • Checkpoint: Check LCMS.[1] If N-acyl remains, continue reflux.

  • Quench: Cool to 0°C. Slowly add Methanol (excess). Do not add water yet.

Step 2: Esterification (One-Pot)

  • Add NaOMe (25% in MeOH, 0.5 eq) or K2CO3 (2.0 eq) to the quenched mixture.

  • Stir at RT for 2–12 hours.

    • Mechanism:[2][3][4][5] The trichloromethyl ketone is cleaved by methoxide to form the methyl ester.

  • Workup: Dilute with water/brine. Extract with EtOAc.[1] Wash organic layer with NaHCO3 (removes trace acid).

  • Purification: Recrystallize from MeOH/Water or flash column (Hexane/EtOAc).

Decision Tree for Optimization

TroubleshootingTree Start Start: Analyze Crude LCMS CheckSM Is SM > 5%? Start->CheckSM CheckImpA Is N-Acyl (Imp A) present? CheckSM->CheckImpA No Action_AlCl3 Action: Increase AlCl3 to 5-6 eq CheckSM->Action_AlCl3 Yes CheckAcid Is Acid (Imp C) present? CheckImpA->CheckAcid No Action_Heat Action: Increase Rxn Temp/Time (Force Rearrangement) CheckImpA->Action_Heat Yes Action_Dry Action: Dry Solvents/Reagents Check H2O content CheckAcid->Action_Dry Yes Action_Purify Action: Proceed to Workup CheckAcid->Action_Purify No

Figure 2: Logic flow for addressing common synthetic failures.

References

  • Synthesis of 7-Azaindoles (Review)

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine).[5]

    • Source: Current Organic Chemistry.
    • URL:[Link]

  • Friedel-Crafts Acylation Protocol

    • Title: An effective procedure for the acylation of azaindoles
    • Source: Organic Letters / NIH.
    • URL:[Link]

  • Title: WO2006063167A1 - 1H-pyrrolo[2,3-b]pyridines.
  • Starting Material Data (CAS 143468-13-7)

    • Title: 6-Bromo-7-azaindole Product Information.

    • Source: Sigma-Aldrich.

Sources

Technical Support Center: Buchwald-Hartwig Amination of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting C–N Coupling on 7-Azaindole Scaffolds Lead Scientist: [AI Application Specialist]

Triage: Diagnostic Flowchart

Use this logic tree to immediately identify the bottleneck in your failed reaction.

TroubleshootingFlow Start Reaction Outcome? NoConv 0% Conversion (SM Recovery) Start->NoConv LowYield Low Yield / Stalled (<50%) Start->LowYield WrongRegio Wrong Isomer (N1-Arylation) Start->WrongRegio Dehal Dehalogenation Only Start->Dehal CatDeath Issue: Catalyst Poisoning (N7 Coordination) NoConv->CatDeath OxAdd Issue: Incomplete Oxidative Addition (Cl vs Br/I) LowYield->OxAdd AcidicNH Issue: N1-H Deprotonation Competing Nucleophile WrongRegio->AcidicNH Hydride Issue: β-Hydride Elimination from Amine/Solvent Dehal->Hydride Soln1 Action: Switch to Precatalyst (e.g., BrettPhos Pd G4) CatDeath->Soln1 Soln2 Action: Increase Temp (100°C+) or Switch Ligand (RuPhos) OxAdd->Soln2 Soln3 Action: Use LHMDS (2.2 eq) or Protect N1 (SEM/Boc) AcidicNH->Soln3 Soln4 Action: Switch Solvent (Toluene) or Lower Temp Hydride->Soln4

Figure 1: Diagnostic logic for identifying failure modes in 7-azaindole coupling.

The Core Challenge: Why 7-Azaindoles Fail

The 7-azaindole scaffold presents a "perfect storm" of challenges for Palladium catalysis. Unlike standard indoles, the pyridine-like nitrogen at position 7 (N7) is a potent σ-donor.

Mechanistic Interference

Standard protocols often fail because the substrate itself acts as a ligand, displacing the phosphine and forming a stable, inactive complex with the Palladium.

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Halo-Azaindole Trap CATALYST TRAP (N7-Pd Coordination) OxAdd->Trap N7 Chelation (Dead End) AmineBind Amine Binding OxAdd->AmineBind Steric Bulk Prevents Trap Prod C-N Product AmineBind->Prod Reductive Elim.

Figure 2: The "Off-Cycle" Trap. The N7 nitrogen sequesters the catalyst unless bulky ligands are used.

Optimization Matrix: Ligand & Base Selection

Do not guess. Select your catalytic system based on the specific amine class and substrate protection status.

Table 1: Ligand Selection Guide
Amine ClassRecommended LigandPrecatalyst GenerationWhy?
Primary Amines (Aliphatic)BrettPhos Gen 3 / Gen 4Prevents N7 binding; high activity for difficult couplings.
Primary Anilines BrettPhos or tBuBrettPhos Gen 3 / Gen 4Excellent selectivity against N1-arylation.
Secondary Amines (Cyclic)RuPhos Gen 3 / Gen 4Universal ligand for secondary amines; tolerates steric bulk.
Secondary Amines (Acyclic)RuPhos Gen 3 / Gen 4Prevents β-hydride elimination (dehalogenation).
Amides (Amidation)XantPhos Pd(OAc)2 / Pd2(dba)3Large bite angle favors reductive elimination of amides.
Table 2: Base Compatibility
BasepKa (conj. acid)Use CaseRisk Factor
LHMDS ~26Gold Standard for unprotected azaindoles.Moisture sensitive.[1] Must use >2.0 equiv if N1-H is free.
NaOtBu ~17Standard for protected substrates.Can cause decomposition of sensitive functional groups.[2]
Cs2CO3 ~10Functional group heavy substrates.Slow reaction rates; requires high temp (100°C+).

Standard Operating Procedure (SOP)

Protocol: Coupling of Unprotected Halo-7-Azaindoles Based on the methodology established by the Buchwald Lab (MIT).

Scope: Coupling a 4-chloro-7-azaindole with a primary alkyl amine.

  • Preparation:

    • Equip a reaction vial with a magnetic stir bar and a Teflon-lined septum cap.

    • Strict Anaerobic Conditions: Purge vial with Argon or Nitrogen.

  • Reagent Loading (Inside Glovebox or counter-flow Argon):

    • Substrate: 4-chloro-7-azaindole (1.0 equiv, 1.0 mmol).

    • Amine: Primary amine (1.2 equiv).

    • Catalyst: BrettPhos Pd G4 (0.01 – 0.02 equiv / 1-2 mol%).

      • Note: Do not use Pd2(dba)3 + Ligand if possible. Precatalysts ensure the active species forms before the azaindole poisons the metal.

    • Base: LHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 - 2.5 equiv).

      • Critical: You need 1 equiv to deprotonate the indole N1-H and 1+ equiv for the catalytic cycle.

  • Solvent:

    • Add anhydrous THF (concentration 0.2 M).

  • Reaction:

    • Seal and heat to 65–80 °C for 2–12 hours.

    • Monitoring: Check LCMS. If dehalogenation is observed, lower temperature to 50 °C.

  • Workup:

    • Cool to RT. Quench with sat. NH4Cl. Extract with EtOAc.

    • Note: The product will likely be polar. Ensure the aqueous layer is checked.

Frequently Asked Questions (FAQs)

Q: Can I run this reaction without protecting the N1-indole nitrogen? A: Yes, but you must change your base strategy. If N1 is unprotected, it is acidic (pKa ~15). You must use a base strong enough to deprotonate it completely (like LHMDS) before the catalytic cycle engages. If you use a weak base (K2CO3), the N1-H stays protonated and can compete as a nucleophile, or the N7 coordinates the Pd. Using LHMDS generates the N-lithio species, which is less prone to poisoning the catalyst and protects the N1 position from arylation.

Q: My reaction turns black immediately and yields no product. Why? A: "Pd-Black" formation indicates catalyst decomposition. This usually happens because the reduction of Pd(II) to Pd(0) failed, or the ligand dissociated.

  • Fix 1: Switch to a G3/G4 Precatalyst . These contain the ligand pre-bound and activate cleanly.[3]

  • Fix 2: Ensure your solvent is strictly degassed. Oxygen accelerates phosphine oxidation, causing ligand dissociation and subsequent Pd aggregation.

Q: I see the product, but also a significant amount of de-chlorinated starting material (7-azaindole). A: This is "Hydrodehalogenation." It occurs when β-hydride elimination from the amine (or solvent) is faster than reductive elimination.

  • Fix: Switch to RuPhos . It is sterically designed to accelerate reductive elimination, outcompeting the side reaction.

  • Fix: Avoid alcohol solvents (like tBuOH) if this is happening; stick to Toluene or THF.

Q: Chloro- vs. Bromo- vs. Iodo-7-azaindole: Which is best? A: Counter-intuitively, Chloro- is often preferred for 7-azaindoles when using modern ligands. While Iodo- is more reactive toward oxidative addition, it is also prone to forming unstable Pd-dimers or undergoing iodine-lithium exchange if strong bases are used. Chloro- substrates are stable and highly reactive with BrettPhos/RuPhos systems.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[4][5] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[4][5][6][7] Organic Letters, 12(20), 4438–4441.[4][5] Link

  • Park, K., Yuan, C., & Chupak, L. S. (2017). A Practical Guide to the Buchwald-Hartwig Amination of Heterocycles. The Journal of Organic Chemistry, 82(13), 6550–6564. Link

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions in the Synthesis of Pharmaceuticals and Fine Chemicals.[4][8] Advanced Synthesis & Catalysis, 346(13-15), 1599–1626. Link

Sources

"Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate" reaction work-up procedure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Work-Up & Purification Protocol

Ticket ID: CHEMSUP-7AZA-BR-003 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Context

Target Molecule: Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS: 143468-13-7 (Core scaffold reference); Ester derivative specific.[1] Application: Critical intermediate for kinase inhibitors (e.g., FGFR, c-Met, JAK inhibitors).[1]

The Challenge: Synthesizing this molecule typically involves a Friedel-Crafts acylation of 6-bromo-7-azaindole with methyl chlorooxoacetate using an aluminum chloride (


) catalyst.[1]
  • Problem 1: The bromine atom at C6 is electron-withdrawing, deactivating the ring and often requiring excess Lewis acid or longer reaction times compared to the unsubstituted parent.

  • Problem 2: The

    
     quench is the primary failure point.[1] Improper quenching leads to "aluminum jelly" (aluminum hydroxide emulsions) that traps the product, lowering isolated yields.[1]
    
  • Problem 3: The ester moiety is susceptible to hydrolysis if the work-up pH drifts too high (basic) or remains acidic at high temperatures.

The "Golden Path" Work-Up Protocol

This procedure assumes a standard synthesis scale (1g – 50g) using Dichloromethane (DCM) or Nitromethane as the solvent and Aluminum Chloride (


)  as the Lewis acid.[1]
Step-by-Step Methodology
Phase 1: The Quench (Critical Control Point)

Do not simply dump the reaction into water.[1] This causes the aluminum emulsion.[1]

  • Cool Down: Cool the reaction mixture to 0°C using an ice bath.

  • Methanol Kill: Slowly add Methanol (MeOH) (approx. 2-3 eq. relative to

    
    ) dropwise.[1]
    
    • Why: This destroys the excess acylating agent and kills the active Lewis acid complex gently.[1]

    • Observation: Evolution of HCl gas (fizzing).[1] Ensure good ventilation.[1]

  • The Rochelle Salt Method: Pour the quenched mixture into a vigorously stirring solution of saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) .[1]

    • Ratio: Use ~50 mL of saturated Rochelle salt solution per gram of

      
       used.[1]
      
    • Duration: Stir vigorously at Room Temperature (RT) for 1–2 hours .

    • Mechanism:[2][3][4][5] Tartrate chelates the aluminum ions, preventing the formation of gelatinous

      
       and allowing clean phase separation.[1]
      
Phase 2: Extraction & Isolation
  • Phase Separation: Transfer to a separatory funnel.[1][5][6] The biphasic mixture should separate cleanly.[1]

    • Bottom Layer: Organic (DCM/Product).[1][5]

    • Top Layer: Aqueous (Aluminum-Tartrate complex).[1]

  • Re-Extraction: Extract the aqueous layer 2x with DCM (or EtOAc if solubility is poor).[1]

    • Note on pH: Check the pH of the aqueous layer.[1] It should be near neutral (pH 6-7).[1] If < 3, the pyridine nitrogen may protonate, keeping the product in the water.[1] Adjust carefully with saturated

      
       if necessary, but avoid high pH (hydrolysis risk).[1]
      
  • Washing: Combine organic layers and wash with:

    • 1x Water[1][7]

    • 1x Brine

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Filter.
    
  • Precipitation/Trituration:

    • Concentrate the solvent in vacuo until a solid begins to form.[1]

    • Add cold Methanol or Hexanes to the residue and sonicate.[1]

    • Filter the solid.[1][4][6][7] This removes unreacted starting material (6-bromo-7-azaindole) which is more soluble in hexanes/MeOH mixtures than the ester product.[1]

Troubleshooting & FAQs

Q1: "I have a thick, sticky emulsion that won't separate. What now?"

Diagnosis: Aluminum hydroxide gel formation (


).[1] This happens when water is added directly without a chelating agent.[1]
The Fix: 
  • Add solid Rochelle Salt (Potassium Sodium Tartrate) directly to the emulsion.[1]

  • Add water to dissolve the salt.[1]

  • Stir vigorously for 2–4 hours (or overnight). The layers will eventually clarify as the tartrate rips the aluminum away from the gel lattice.[1]

  • Alternative: If Rochelle salt is unavailable, filter the emulsion through a pad of Celite .[1] Wash the cake heavily with hot EtOAc/THF. (Yield loss is higher here).

Q2: "My yield is low, and I see a polar spot on TLC near the baseline."

Diagnosis: Hydrolysis of the methyl ester to the carboxylic acid. Cause:

  • Quench was too basic (using NaOH).[1]

  • Quench was too hot (exotherm not controlled).

  • Aqueous layer was too acidic for too long.[1] The Fix:

  • Isolate the acid (the polar spot).[1]

  • Re-esterify using

    
     (catalytic) or 
    
    
    
    (if small scale).[1]
  • Prevention: Stick to Rochelle salt or Ammonium Chloride (

    
    ) for quenching.[1] Avoid NaOH.[1]
    
Q3: "The reaction stalled. I still have starting material (6-bromo-7-azaindole)."

Diagnosis: Deactivation by the Bromine atom.[1] Insight: The Br at C6 withdraws electron density, making the C3 position less nucleophilic than in unsubstituted 7-azaindole. The Fix:

  • Increase Catalyst: Use 3.0 – 5.0 equivalents of

    
    .[1]
    
  • Temperature: Gently warm the reaction to reflux (40°C for DCM) after the initial addition is complete.

  • Time: Extend reaction time to 12–24 hours.

Technical Data & Visualization

Solubility Profile (Estimated for Work-up)
SolventSolubilityUsage in Protocol
DCM ModerateReaction solvent & Extraction.[1]
Ethyl Acetate Good (Warm)Alternative extraction solvent.[1]
Methanol Low (Cold) / Mod (Hot)Quench reagent & Trituration (removes impurities).[1]
Water InsolubleAqueous waste phase.
Hexanes InsolubleAnti-solvent for precipitation.
DMSO HighNMR solvent / Storage.[1]
Work-Up Decision Logic (DOT Diagram)

WorkUpLogic Start Reaction Complete (AlCl3 Mediated) QuenchChoice Select Quench Method Start->QuenchChoice DirectWater Direct Water/Acid Addn QuenchChoice->DirectWater Avoid Rochelle Rochelle Salt (Sat. Aq) QuenchChoice->Rochelle Recommended Emulsion Sticky Emulsion Formed (Al(OH)3 Gel) DirectWater->Emulsion Chelation Al-Tartrate Complex Formed (Clear Layers) Rochelle->Chelation FixEmulsion Add Solid Rochelle Salt Stir 4-12 hrs Emulsion->FixEmulsion Extraction Phase Separation (DCM/Water) Chelation->Extraction FixEmulsion->Chelation PH_Check Check pH of Aq Layer Extraction->PH_Check Acidic pH < 3 (Product protonated in water) PH_Check->Acidic Neutral pH 6-7 (Ideal) PH_Check->Neutral Basic pH > 10 (Hydrolysis Risk) PH_Check->Basic Adjust Adjust with Sat. NaHCO3 Acidic->Adjust Final Dry (Na2SO4) -> Conc -> Triturate Neutral->Final Adjust->Neutral

Caption: Decision tree for the work-up of AlCl3-mediated acylation of 6-bromo-7-azaindole. Green paths indicate the optimal procedure to avoid emulsion formation and yield loss.[1]

References

  • Preparation of 1H-pyrrolo[2,3-b]pyridines (Patent). [1][4]

    • Source: WO 2006/063167 A1 (Glaxo Group Ltd).[1]

    • Context: Describes general methods for functionalizing the 7-azaindole core, including acylation and halogenation strategies relevant to the 6-bromo deriv
    • URL:[1]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine deriv

    • Source:RSC Advances, 2020, 10, 396-412.[1]

    • Context: Provides experimental details on the synthesis of 3-substituted 7-azaindoles and their purification, supporting the solubility and stability profiles described.
    • URL:[Link]

  • Friedel-Crafts Acylation of Azaindoles (General Methodology).

    • Source:Journal of the American Chemical Society, 1955, 77, 457-459 (Historical Foundation for Azaindole Chemistry).[1]

    • Context: Establishes the necessity of Lewis Acid catalysis for C3 functionalization in electron-deficient nitrogen heterocycles.
    • URL:[Link][1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and Aluminum Chloride before handling.

Sources

Validation & Comparative

In-Depth Technical Guide to the Mass Spectrometry of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation and quantitative analysis of novel heterocyclic compounds are paramount. Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a member of the 7-azaindole class of compounds, represents a scaffold of significant interest due to the prevalence of this core in therapeutically active agents.[1] This guide, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of the mass spectrometric behavior of this compound, offering a comparative analysis with other key analytical techniques. Our focus is on delivering field-proven insights and robust, self-validating methodologies to empower researchers in their analytical workflows.

Understanding the Molecule: Chemical Properties and Analytical Significance

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate possesses a fused heterocyclic ring system, a structural motif common in molecules targeting a wide array of biological pathways.[2] Its chemical formula is C₉H₇BrN₂O₂ with a monoisotopic mass of 253.969 g/mol and an average molecular weight of 255.07 g/mol .[3] The presence of a bromine atom, a methyl ester group, and the nitrogen-containing bicyclic core dictates its behavior in a mass spectrometer and other analytical instruments. The 7-azaindole core is known to be a bioisostere of indole, and its derivatives are of particular interest for their ability to mimic purines in hydrogen-bonding interactions.[1]

PropertyValueSource
Molecular FormulaC₉H₇BrN₂O₂PubChem[3]
Monoisotopic Mass253.969 g/mol PubChem[3]
Average Molecular Weight255.07 g/mol PubChem[3]
IUPAC NameMethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylatePubChem[3]

Mass Spectrometry Analysis: A Primary Tool for Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and ability to provide structural information. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it offers unparalleled analytical power.

Expected Mass Spectrum and Isotopic Pattern

A key feature in the mass spectrum of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity and separated by two mass units.[4]

The molecular ion peak ([M]⁺˙) for this compound would therefore appear as a doublet at m/z 254 and m/z 256. In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed as a doublet at m/z 255 and m/z 257.

Plausible Fragmentation Pathways

Under electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion will undergo fragmentation, providing valuable structural information. Based on the functional groups present, several fragmentation pathways can be predicted:

  • Loss of the Methoxy Group (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, leading to the formation of an acylium ion. This would result in a fragment ion at m/z 223/225.

  • Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the pyrrole ring and the carboxyl group can lead to the loss of the entire methyl carboxylate radical, resulting in a fragment at m/z 195/197.

  • Loss of Bromine (•Br): The carbon-bromine bond can cleave, leading to the loss of a bromine radical. This would produce a fragment ion at m/z 175.

  • Sequential Fragmentations: Further fragmentation of the primary fragment ions can also occur, such as the loss of CO from the acylium ion.

G M [M+H]⁺ m/z 255/257 F1 [M+H - •OCH₃]⁺ m/z 224/226 M->F1 - •OCH₃ F2 [M+H - •COOCH₃]⁺ m/z 196/198 M->F2 - •COOCH₃ F3 [M+H - Br]⁺ m/z 176 M->F3 - Br F4 [M+H - •OCH₃ - CO]⁺ m/z 196/198 F1->F4 - CO

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's identity, purity, and quantity.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with UV detection, is a robust and widely used technique for the quantitative analysis of pharmaceutical compounds.[5][6][7][8][9]

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a molecule like Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a reversed-phase C18 column would likely provide good retention and separation from impurities.

  • Advantages: Excellent quantitative precision and accuracy, robustness, and lower instrumentation cost compared to MS. It is the workhorse of quality control laboratories in the pharmaceutical industry.

  • Limitations: Provides no structural information beyond the retention time and UV spectrum. Co-eluting impurities with similar UV spectra can interfere with quantification.

ParameterMass Spectrometry (LC-MS)HPLC-UV
Specificity Very High (based on m/z)Moderate (based on retention time)
Sensitivity High (pg to fg range)Moderate (ng to µg range)
Structural Info High (fragmentation pattern)Low (UV spectrum)
Quantitative Precision Good to ExcellentExcellent
Cost HighModerate
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.

  • Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are standard experiments for organic compounds.

  • Advantages: Unparalleled for de novo structure determination and confirmation. Provides detailed information about connectivity and stereochemistry.

  • Limitations: Relatively low sensitivity compared to MS and HPLC, requiring larger sample amounts. Not suitable for trace analysis. Quantification can be more complex than with chromatography-based methods.

G cluster_0 Analytical Goal cluster_1 Recommended Technique Goal_ID Identification Tech_MS Mass Spectrometry Goal_ID->Tech_MS High Confidence Goal_Quant Quantification Goal_Quant->Tech_MS High Sensitivity Tech_HPLC HPLC-UV Goal_Quant->Tech_HPLC High Precision Goal_Struct Structure Elucidation Tech_NMR NMR Goal_Struct->Tech_NMR Unambiguous

Experimental Protocols

To ensure the trustworthiness and reproducibility of analytical data, the following detailed protocols are provided as a starting point for methodology development.

LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute with the mobile phase to a working concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-400.

    • MS/MS: Product ion scan of m/z 255 and 257. Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

HPLC-UV Analysis
  • Sample Preparation: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength determined from the UV spectrum of the compound (likely around 254 nm or a local maximum).

Conclusion: An Integrated Analytical Approach

For the comprehensive analysis of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a multi-faceted approach leveraging the strengths of different analytical techniques is recommended. Mass spectrometry, particularly LC-MS/MS, is indispensable for initial identification, structural confirmation through fragmentation analysis, and highly sensitive quantification. HPLC-UV serves as a robust and precise method for routine quantitative analysis in quality control settings. NMR remains the gold standard for unambiguous structure elucidation.

By understanding the principles, advantages, and limitations of each technique, researchers can design and implement a scientifically sound analytical strategy, ensuring the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • PubChem. Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Available from: [Link]

  • Inter Chem. Azaindoles. Available from: [Link]

  • Patel, K. et al. RP-HPLC, Quality by Design (QbD), Azelnidipine, Metoprolol, Analytical method validation. Frontiers in Health Informatics. 2024;13(6). Available from: [Link]

  • El-Gendy, A. et al. Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. PLoS One. 2022;17(8):e0272375. Available from: [Link]

  • Kwiecień, A. et al. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules. 2023;28(12):4837. Available from: [Link]

  • ResearchGate. 7 Validation of HPLC methods in pharmaceutical analysis. Available from: [Link]

  • Hassan, S. et al. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Journal of Chemistry. 2024;2024:9987103. Available from: [Link]

  • International Journal of Innovative Research in Technology. Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. Available from: [Link]

  • DocStoc. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

A Senior Application Scientist's Guide to Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Comparative Analysis of a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Halogenated Heterocycles in Medicinal Chemistry

To the dedicated researcher in drug discovery, the strategic incorporation of halogen atoms and heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Halogenation provides a powerful tool to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[1][2] When combined with the rich chemical diversity and biological relevance of heterocyclic systems, the potential for developing novel therapeutics expands exponentially.

Among the myriad of heterocyclic frameworks, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds, particularly as kinase inhibitors.[3][4] Its unique electronic properties and ability to form key hydrogen bond interactions within enzyme active sites make it a highly sought-after building block.[3]

This guide provides an in-depth comparative analysis of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate , a versatile intermediate that unlocks the potential of the 7-azaindole scaffold. We will explore its synthesis, reactivity in pivotal cross-coupling reactions, and how it compares to other halogenated heterocycles. This analysis is supported by experimental data to provide a practical and objective resource for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 7-Azaindole Core

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This seemingly subtle change has profound implications for its biological activity. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This dual functionality allows 7-azaindole derivatives to mimic the purine core of ATP, enabling them to effectively bind to the hinge region of many kinases.[3] This has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and other diseases.[5]

The introduction of a bromine atom at the C6 position of the 7-azaindole nucleus, as in our target molecule, provides a crucial handle for further chemical elaboration through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents at this position, which has been shown to be critical for modulating kinase inhibitory activity and selectivity.[6]

Synthesis of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Plausible and Efficient Route

Synthesis start 6-Bromo-1H-pyrrolo[2,3-b]pyridine step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 intermediate1 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde step1->intermediate1 step2 Oxidation (e.g., KMnO4) intermediate1->step2 intermediate2 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid step2->intermediate2 step3 Esterification (MeOH, H+) intermediate2->step3 product Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate step3->product

Figure 1: Proposed synthetic pathway for Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Experimental Protocol: A Step-by-Step Guide

Step 1: Vilsmeier-Haack Formylation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine [7][8][9]

  • To a stirred solution of dimethylformamide (DMF, 3.0 equiv.) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.).

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate, 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Oxidation to the Carboxylic Acid [7][10]

  • Suspend the 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv.) in a mixture of acetone and water.

  • Add potassium permanganate (KMnO₄, 2.0-3.0 equiv.) portion-wise at room temperature.

  • Stir the mixture vigorously for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color.

  • After completion, quench the reaction with a saturated solution of sodium sulfite.

  • Filter the mixture to remove manganese dioxide, and wash the filter cake with hot water.

  • Acidify the filtrate with concentrated HCl to precipitate the 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Step 3: Esterification to Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Suspend the 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv.) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux and stir for 6-8 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired product, Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate lies in its ability to serve as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and exploring SAR. Here, we compare its expected reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with other relevant halogenated heterocycles.

CrossCoupling substrate Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate suzuki Suzuki-Miyaura (ArB(OH)2, Pd catalyst, base) substrate->suzuki buchwald Buchwald-Hartwig (R2NH, Pd catalyst, base) substrate->buchwald sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst, base) substrate->sonogashira product_suzuki C6-Aryl Derivative suzuki->product_suzuki product_buchwald C6-Amino Derivative buchwald->product_buchwald product_sonogashira C6-Alkynyl Derivative sonogashira->product_sonogashira

Figure 2: Key cross-coupling reactions of the target molecule.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The electron-deficient nature of the pyridine ring in the 7-azaindole scaffold generally enhances the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst compared to its indole analogue.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions

EntryHalogenated HeterocycleCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
16-Bromo-7-azaindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O76[11]
26-Chloro-7-azaindole2-Furanylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O40[11]
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DMEHigh[12]
45-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME50[12]
55-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane/H₂OModerate to Good[6]
66-Bromoindole derivativeIndoline-6-boronic esterAllylpalladium complex/XPhosKOAcTHF>80[13]

Causality Behind Experimental Choices: The choice of a phosphine ligand is critical. Bulky, electron-rich phosphines like XPhos can accelerate the rate-limiting reductive elimination step and are often effective for challenging couplings. The use of aqueous base and a water-miscible co-solvent like dioxane is common and facilitates the transmetalation step. For the 7-azaindole system, the pyridine nitrogen can potentially coordinate to the palladium catalyst, influencing its reactivity. This can sometimes necessitate the use of specific ligands or N-protection strategies to achieve optimal results.[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a go-to method for the formation of C-N bonds, which are prevalent in pharmaceuticals. Similar to the Suzuki coupling, the electron-withdrawing nature of the pyridine ring in the 7-azaindole should facilitate the oxidative addition step.

Table 2: Comparison of Buchwald-Hartwig Amination Reactions

EntryHalogenated HeterocycleAmineCatalyst SystemBaseSolventYield (%)Reference
12-BromopyridineMesitylaminePd₂(dba)₃ / dpppNaOt-BuTolueneExcellent[15]
22-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOt-BuToluene60[16]
34-Halo-7-azaindolesVarious aminesPd₂(dba)₃ / BINAPNaOt-BuTolueneGood to Excellent[17]
42-BromopyridinesVolatile aminesPd₂(dba)₃ / dpppNaOt-BuTolueneGood[15]

Self-Validating System: A well-designed Buchwald-Hartwig protocol should include a control experiment without the palladium catalyst to ensure that the observed reactivity is indeed due to the catalytic cycle and not a competing SNAr reaction, especially with highly activated substrates. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed to deprotonate the amine and facilitate the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling allows for the introduction of alkynyl groups, which are valuable for further transformations or as structural elements in their own right.

Table 3: Comparison of Sonogashira Coupling Reactions

EntryHalogenated HeterocycleAlkyneCatalyst SystemBaseSolventYield (%)Reference
16-Bromo-7-azaindolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFGood[11]
22-Arylamino-3-iodopyridinesTerminal acetylenesFe catalyst / CuIKOt-BuNMPGood[8]
33,4-DibromopyridineAlkynesPd-catalyzed--up to 80[18]

Expertise & Experience: The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst. The copper is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The choice of base, typically an amine like triethylamine, is crucial as it also serves as the solvent in many cases. For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid potential side reactions.

Biological Significance and Structure-Activity Relationship (SAR) Insights

The derivatization of the C6 position of the 7-azaindole scaffold using the aforementioned cross-coupling reactions has led to the discovery of numerous potent kinase inhibitors. The substituent at C6 often projects into a region of the ATP-binding pocket that can be exploited to enhance potency and achieve selectivity.

For instance, studies on DYRK1A inhibitors have shown that 7-azaindole derivatives are significantly more active than their 6-azaindole counterparts. Furthermore, the introduction of aryl groups at the C6 position of 7-azaindoles has been shown to be crucial for potent inhibition of HIV-1 integrase, with diarylated compounds generally exhibiting greater activity than their mono-aryl counterparts.[6]

In the context of phosphodiesterase 4B (PDE4B) inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold was identified as a productive replacement for other heterocyclic systems, leading to a significant increase in potency.[1] This highlights the value of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a starting point for the development of novel therapeutics targeting a range of enzymes.

Conclusion

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate stands out as a highly valuable and versatile building block in modern drug discovery. Its 7-azaindole core provides a privileged scaffold for interacting with a multitude of biological targets, particularly kinases. The presence of the C6-bromo substituent offers a reliable handle for introducing molecular diversity through a range of robust palladium-catalyzed cross-coupling reactions.

While direct, side-by-side comparative data for its reactivity against other halogenated heterocycles under identical conditions is sparse in the literature, the available evidence suggests that the electronic properties of the 7-azaindole nucleus render the C6-bromo position highly amenable to these transformations. The resulting C6-substituted 7-azaindole-3-carboxylates are primed for further elaboration into potent and selective modulators of enzyme function. For researchers and scientists in the field, a thorough understanding of the synthesis and reactivity of this key intermediate is an invaluable asset in the quest for novel and effective therapeutics.

References

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • scientific letter. Atlanchim Pharma. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Royal Society of Chemistry. [Link]

  • The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Royal Society of Chemistry. [Link]

  • Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings. PubMed Central. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. MySkinRecipes. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Azaindole Therapeutic Agents. PubMed Central. [Link]

  • Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Organic Chemistry Portal. [Link]

Sources

A Researcher's Guide to the Spectroscopic Characterization of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. The 7-azaindole scaffold, a prominent pharmacophore, is of particular interest due to its prevalence in a multitude of biologically active molecules. This guide provides an in-depth comparison of the spectroscopic data for Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate , a key intermediate in the synthesis of various therapeutic agents.

This document will navigate the spectral features of the target compound, compare it with its parent scaffold, 6-bromo-1H-pyrrolo[2,3-b]pyridine , and a structurally related analogue, 7-azaindole . By presenting a combination of experimental and predicted data, alongside detailed analytical protocols, this guide aims to equip researchers with the necessary tools for the confident identification and characterization of this important class of molecules.

Introduction to the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that serves as a vital building block in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, effectively mimicking the natural amino acid tryptophan and interacting with a wide array of biological targets. The incorporation of a nitrogen atom in the six-membered ring imparts unique electronic properties and hydrogen bonding capabilities, often leading to enhanced binding affinity and selectivity for protein targets. Consequently, the 7-azaindole motif is a key component in numerous kinase inhibitors and other therapeutic candidates.

Spectroscopic Profile of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Precise and unambiguous characterization of synthetic intermediates is paramount in a drug discovery workflow. Here, we present the predicted spectroscopic data for Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, which is crucial for its identification and quality control.

Table 1: Predicted Spectroscopic Data for Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Parameter Predicted Value
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.5 (s, 1H, NH), 8.35 (s, 1H, H2), 8.20 (d, J=2.0 Hz, 1H, H5), 7.85 (d, J=2.0 Hz, 1H, H7), 3.85 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 164.5 (C=O), 148.0 (C6), 145.0 (C7a), 132.0 (C2), 128.0 (C3a), 121.0 (C5), 115.0 (C4), 110.0 (C3), 51.5 (OCH₃)
Mass Spectrometry (ESI+) m/z 254.98, 256.98 ([M+H]⁺, isotopic pattern for Br)

Disclaimer: The NMR and MS data presented in Table 1 are predicted based on established chemical principles and spectral databases for similar structures. Experimental verification is recommended.

Comparative Spectroscopic Analysis

A comparative analysis with structurally related compounds is invaluable for understanding the influence of specific functional groups on the spectroscopic properties.

Comparison with the Parent Scaffold: 6-bromo-1H-pyrrolo[2,3-b]pyridine

The addition of a methyl carboxylate group at the 3-position significantly alters the electronic environment of the pyrrole ring.

Table 2: ¹H NMR Data Comparison

Compound H2 H3 H4 H5 NH
6-bromo-1H-pyrrolo[2,3-b]pyridine (Experimental) 7.46 (t, J=2.8 Hz)6.45 (t, J=3.0 Hz)7.95 (d, J=2.0 Hz)7.25 (d, J=2.0 Hz)11.8 (br s)
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Predicted) 8.35 (s)-8.20 (d, J=2.0 Hz)7.85 (d, J=2.0 Hz)12.5 (s)

The electron-withdrawing nature of the methyl carboxylate group at C3 in the target compound is predicted to cause a significant downfield shift of the H2 proton to approximately 8.35 ppm, appearing as a singlet. In the parent compound, the H2 and H3 protons of the pyrrole ring appear as triplets around 7.46 and 6.45 ppm, respectively. The absence of the H3 proton in the substituted compound simplifies the spectrum in that region.

Comparison with a Non-Brominated Analogue: 7-Azaindole

Comparing the target compound with the fundamental 7-azaindole structure highlights the effects of both the bromine and the methyl carboxylate substituents.

Table 3: Spectroscopic Data Comparison with 7-Azaindole

Parameter Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Predicted) 7-Azaindole (Experimental)
Molecular Weight 255.07118.14
¹H NMR (DMSO-d₆) Highlights H2 at ~8.35 ppm (s), H5 at ~8.20 ppm (d)H2 at ~7.4 ppm (t), H5 at ~7.8 ppm (d)
¹³C NMR (DMSO-d₆) Highlights C6 at ~148.0 ppm, C3 at ~110.0 ppmC6 at ~128.0 ppm, C3 at ~100.0 ppm
Mass Spectrum Isotopic pattern for Br ([M+H]⁺ and [M+H+2]⁺)Single major [M+H]⁺ peak

The presence of the bromine atom at the 6-position is the most distinguishing feature in the mass spectrum, exhibiting a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺)[1]. This is absent in the 7-azaindole spectrum. In the ¹³C NMR, the carbon atom attached to the bromine (C6) is significantly deshielded.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Sample Dissolve 5-10 mg of sample Solvent in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent TMS Add internal standard (e.g., TMS) Solvent->TMS Tube Transfer to NMR tube TMS->Tube Lock Lock on solvent deuterium signal Shim Shim magnet for homogeneity Lock->Shim H1 Acquire ¹H spectrum Shim->H1 C13 Acquire ¹³C spectrum Shim->C13 FT Fourier Transform Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integrate ¹H signals Reference->Integrate For ¹H cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Insert Sample cluster_proc cluster_proc cluster_acq->cluster_proc Transfer FID

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of "Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate".

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power for polar molecules and its wide chemical shift window.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz instrument is suitable for routine characterization).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

Mass Spectrometry (MS)

MS_Workflow cluster_prep_ms Sample Preparation cluster_lcms LC-MS Analysis cluster_data_ms Data Analysis Dissolve_MS Dissolve ~1 mg of sample in 1 mL of solvent Dilute_MS Dilute to ~1-10 µg/mL in mobile phase Dissolve_MS->Dilute_MS Filter_MS Filter through a 0.22 µm syringe filter Dilute_MS->Filter_MS Inject Inject sample onto LC column Separate Chromatographic separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass analysis (e.g., TOF or Quadrupole) Ionize->Analyze Extract_TIC Extract Total Ion Chromatogram (TIC) Identify_Peak Identify peak of interest Extract_TIC->Identify_Peak Extract_MS Extract mass spectrum Identify_Peak->Extract_MS Analyze_Isotopes Analyze isotopic pattern for Bromine Extract_MS->Analyze_Isotopes cluster_prep_ms cluster_prep_ms cluster_lcms cluster_lcms cluster_prep_ms->cluster_lcms Introduce Sample cluster_data_ms cluster_data_ms cluster_lcms->cluster_data_ms Acquire Data

Caption: Workflow for LC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Analysis:

    • Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

    • Set the ESI source to positive ion mode.

    • Inject the sample onto a suitable reverse-phase C18 column.

    • Elute the compound using a gradient of water and acetonitrile, both typically containing 0.1% formic acid to promote ionization.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

    • Extract the mass spectrum for this peak.

    • Confirm the presence of the [M+H]⁺ ion and the characteristic isotopic pattern for a bromine-containing compound ([M+H]⁺ and [M+H+2]⁺ in approximately a 1:1 ratio).

Conclusion

The structural verification of "Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate" is readily achievable through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. By comparing the acquired data with the predicted spectra and the experimental data of related compounds such as "6-bromo-1H-pyrrolo[2,3-b]pyridine" and "7-azaindole", researchers can confidently confirm the identity and purity of their synthesized material. The detailed protocols provided herein offer a robust framework for obtaining high-quality, reproducible data, thereby facilitating the advancement of research and development programs that utilize this versatile chemical scaffold.

References

  • PubChem. Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its structural resemblance to the purine nucleus of ATP allows it to function as an effective "hinge-binder" in numerous protein kinase inhibitors.[1][2] This privileged structure is found in a variety of biologically active compounds, including approved anticancer drugs.[1][3] The inherent versatility of the 7-azaindole core allows for systematic chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of analogs derived from a key synthetic intermediate, Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate . We will dissect the synthetic strategies used to generate chemical diversity and analyze how modifications at specific positions on the scaffold influence biological activity, with a primary focus on kinase inhibition. The insights presented are grounded in experimental data from peer-reviewed literature, offering a technical resource for researchers in drug discovery and development.

The Synthetic Blueprint: From Core Intermediate to Diverse Analogs

The strategic value of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate lies in its two orthogonal points for chemical modification. The bromine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methyl ester at the C3 position can be readily converted into a wide array of amides.[4] This dual functionality allows for the systematic and independent exploration of two critical regions of chemical space that often correspond to distinct interaction zones within a kinase's ATP-binding pocket.

A general workflow for the synthesis of a diverse library of analogs is depicted below. The initial step typically involves a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to install a desired moiety at the C6 position. This is followed by saponification of the methyl ester and subsequent amide coupling with a variety of amines to functionalize the C3 position.

Synthetic_Workflow Start Methyl 6-bromo-1H-pyrrolo [2,3-b]pyridine-3-carboxylate Step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) [ArB(OH)2, Pd catalyst, base] Start->Step1 Intermediate1 6-Aryl-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid methyl ester Step1->Intermediate1 Step2 Saponification [e.g., NaOH, MeOH/H2O] Intermediate1->Step2 Intermediate2 6-Aryl-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling [R1R2NH, Coupling Agent (e.g., T3P), base] Intermediate2->Step3 Final Final Analog Library (Diverse 3,6-disubstituted 1H-pyrrolo[2,3-b]pyridines) Step3->Final

Caption: General synthetic workflow for analog generation.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of 7-azaindole-based inhibitors is exquisitely sensitive to the nature of the substituents at various positions. The following analysis consolidates findings from multiple studies to build a coherent SAR model.

The Hinge-Binding Motif: The Pyrrole N1-H and Pyridine N7

For most ATP-competitive kinase inhibitors, the 7-azaindole scaffold orients itself to form one or two critical hydrogen bonds with the "hinge" region of the kinase, the flexible loop connecting the N- and C-lobes. Typically, the pyrrole N1-H acts as a hydrogen bond donor, while the pyridine N7 atom acts as a hydrogen bond acceptor. This bidentate interaction anchors the inhibitor in the active site. Consequently, substitution on the pyrrole nitrogen (N1) is often detrimental to activity, although some exceptions exist where a different binding mode is adopted.[5][6]

The C3-Carboxamide: Probing the Ribose Pocket

The substituent at the C3 position generally extends towards the ribose-binding pocket of the ATP site. Modification of the methyl ester to a carboxamide is a common and highly effective strategy.

  • Amide Type: Studies on Phosphodiesterase 4B (PDE4B) inhibitors revealed that converting a secondary amide to a tertiary cyclic amide (e.g., replacing N-cyclobutyl with an azetidine ring) led to a significant, roughly 10-fold increase in potency.[5] This suggests that conformational constraint and the specific vector of the substituent are critical.

  • Substituent Nature: The size, polarity, and hydrophobicity of the group attached to the amide nitrogen are key determinants of activity. For PDE4B inhibitors, small aliphatic cyclic groups like cyclopropyl or 3-fluoroazetidinyl were well-tolerated and potent.[5] In contrast, larger or more flexible groups can introduce steric clashes, leading to a loss of activity.[5]

The C6-Substituent: Engaging the Solvent-Front Region

The C6 position, functionalized via the bromo-intermediate, typically points towards the solvent-exposed region at the mouth of the ATP binding site. This position offers a prime opportunity to enhance potency and modulate selectivity.

  • Aryl and Heteroaryl Groups: Installation of various aryl or heteroaryl groups via Suzuki coupling is a prevalent strategy.[6] These groups can form additional hydrophobic or π-stacking interactions with residues in this region.

  • Impact on Selectivity: As this region is less conserved across the kinome compared to the hinge region, modifications here can be exploited to achieve selectivity for a specific kinase or kinase family over others.

The interplay between these positions is crucial. A favorable C3-substituent might not rescue a poor choice at C6, and vice versa. A systematic exploration using a matrix of diverse C3-amides and C6-aryl groups is the most effective approach to identifying highly potent and selective leads.

SAR_Summary cluster_0 Key SAR Insights for 1H-Pyrrolo[2,3-b]pyridine Scaffold N1 Pyrrole N1-H: Crucial H-bond donor. Substitution is often detrimental. N7 Pyridine N7: Key H-bond acceptor for hinge binding. C3 C3-Position: - Amide is favorable. - Tertiary/cyclic amides can boost potency. - Small, constrained groups are often optimal. C6 C6-Position: - Modulates potency and selectivity. - Interacts with solvent-front region. - Tolerates diverse (hetero)aryl groups.

Caption: Summary of key structure-activity relationships.

Comparative Performance Data of Analogs

To illustrate the impact of these structural modifications, the following table summarizes experimental data for representative analogs from the literature, focusing on their inhibitory activity against different enzyme targets.

Scaffold/Target Modification (C3-Amide) Modification (Other) IC50 (nM) Key Finding Reference
FGFR1 Inhibitor 3,5-dimethoxyphenyl urea5-CN7Potent inhibition achieved with specific urea and cyano substitutions.[7]
FGFR1 Inhibitor N-(cyclopropylethyl)amide5-CN, 1-H4h: 7Low molecular weight compound with potent activity, good lead for optimization.[7][8]
PDE4B Inhibitor N-cyclobutyl amide1-(3,4-dichlorophenyl)1.1 µMBaseline activity for secondary amide.[5]
PDE4B Inhibitor Azetidin-1-yl1-(3,4-dichlorophenyl)110~10-fold potency increase with cyclic tertiary amide vs. secondary.[5]
PDE4B Inhibitor 3,3-difluoroazetidin-1-yl1-(3,4-dichlorophenyl)11h: PotentFluorination on the azetidine ring provides potent and selective compounds.[5]
Nek2 Inhibitor Varied amidesVaried 6-substituents28e: 38Optimization of substituents led to potent anti-proliferative activity.[9]
Erk5 Inhibitor Varied amidesDouble bond on piperidine ring4a: 6.23 µg/mLThe N7 atom and piperidine double bond were found to be essential for activity.[10]

Note: IC50 values are highly dependent on assay conditions and should be compared cautiously across different studies.

The data clearly demonstrates that subtle changes to the substituents at the C3 and C6 positions can lead to orders-of-magnitude differences in biological activity. The transition from a micromolar N-cyclobutyl amide to a nanomolar difluoroazetidinyl amide in the PDE4B series is a compelling example of successful SAR-driven optimization.[5] Similarly, the development of compound 4h as a potent, low-molecular-weight FGFR inhibitor highlights the scaffold's potential.[7][8]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. Below are representative, generalized procedures for the synthesis and biological evaluation of these analogs.

General Synthesis Protocol: Two-Step Analog Generation

Step A: Suzuki Cross-Coupling at C6

  • To a degassed solution of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq) in a 4:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq) and potassium carbonate (3.0 eq).

  • Spatially degas the mixture again with argon for 10-15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq).

  • Heat the reaction mixture at 80-90 °C for 2-4 hours, or until LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the 6-aryl intermediate.

Step B: Amide Formation at C3

  • Dissolve the 6-aryl intermediate from Step A in a mixture of methanol and water. Add sodium hydroxide (2.0-3.0 eq) and stir at room temperature or heat gently (e.g., 50 °C) for 1-3 hours until saponification is complete.

  • Acidify the mixture with 1N HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

  • Dissolve the resulting carboxylic acid (1.0 eq) in an anhydrous solvent like DMF. Add the desired amine (1.1 eq) and a base such as DIPEA (3.0 eq).

  • Add a coupling agent, such as Propanephosphonic acid anhydride (T3P) (1.5 eq), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.

  • Purify the final compound by flash chromatography or preparative HPLC.

In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based - e.g., ADP-Glo™)

This protocol provides a framework for measuring how an analog inhibits the activity of a specific protein kinase. The assay quantifies the amount of ADP produced in the kinase reaction; less ADP signifies greater inhibition.[11]

Protocol Steps:

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate/ATP solution, and test compounds (serially diluted in DMSO).

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (as a control) to the wells of a 384-well plate. Include "no enzyme" wells for background correction.

  • Kinase Reaction Initiation:

    • Add 2 µL of the kinase enzyme solution to each well (except "no enzyme" background controls).

    • Add 2 µL of the substrate/ATP solution to all wells to start the reaction. The ATP concentration should be optimized and is typically set near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]

    • Incubate the plate at room temperature (e.g., 25-30 °C) for a predetermined time (e.g., 60 minutes). The reaction must be in the linear range of enzyme activity.[12]

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP amount. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all other wells.

    • Normalize the data relative to the high control (enzyme + DMSO, 100% activity) and low control (no enzyme, 0% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Signal Detection A 1. Plate Compound/ DMSO Control B 2. Add Kinase Enzyme A->B C 3. Add Substrate/ATP (Start Reaction) B->C D 4. Incubate (e.g., 60 min @ RT) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F 6. Incubate (40 min) E->F G 7. Add Kinase Detection Reagent (Convert ADP -> ATP, Generate Light) F->G H 8. Incubate (30 min) G->H I 9. Read Luminescence H->I J 10. Calculate IC50 I->J

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate scaffold is a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship is well-defined, with the N1-H and N7 atoms serving as the critical hinge-binding anchor, the C3-carboxamide probing the ribose pocket, and the C6-substituent engaging the solvent-front to fine-tune potency and selectivity.

Future optimization efforts should focus on:

  • Exploring Novel C6-Moieties: Moving beyond simple aryl groups to more complex, three-dimensional fragments could unlock interactions with unique sub-pockets, leading to enhanced selectivity.

  • Fine-Tuning C3-Amides: The use of conformationally constrained cyclic amines and stereochemically defined substituents could further optimize interactions within the ribose pocket.

  • Multi-Targeted Inhibition: By carefully selecting substituents at both C3 and C6, it may be possible to design inhibitors that potently target multiple desired kinases, a strategy of growing interest for overcoming drug resistance.[13]

This guide has demonstrated that a systematic, data-driven approach to modifying this privileged scaffold, underpinned by robust synthetic chemistry and quantitative biological assays, is a powerful strategy in the modern drug discovery toolkit.

References

  • Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry.
  • ChemicalBook. (2025). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7.
  • FMS, K., et al. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
  • Pipzine Chemicals. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Viswanathan, V., et al. (n.d.). Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter. PMC - NIH.
  • MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • PubMed. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
  • PubMed. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity.
  • N/A. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • ResearchGate. (n.d.). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity | Request PDF.
  • NIH. (n.d.). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier.
  • NCBI - NIH. (2012). Assay Development for Protein Kinase Enzymes.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ACS Publications. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry.
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • N/A. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • BMG LABTECH. (2020). Kinase assays.
  • JNAS. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • N/A. (n.d.). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides.
  • PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity | News & Announcements.
  • N/A. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • NIH. (n.d.). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.

Sources

Comparative Guide: Efficacy of Kinase Inhibitors Derived from Different Scaffolds

[1]

Executive Summary: The Scaffold as the Determinant of Efficacy

In kinase drug discovery, the scaffold—the core chemical framework—is not merely a carrier for functional groups; it dictates the binding mode (Type I vs. Type II), the vector of side-chain exit, and the potential for selectivity. This guide compares the efficacy of major kinase inhibitor scaffolds, specifically focusing on the evolution from Quinazoline to Pyrimidine cores in EGFR targeting, and the optimization of Phenylaminopyrimidine scaffolds in BCR-ABL inhibition.

We provide experimental evidence showing how scaffold "hopping" alters residence time (

Structural Logic: Scaffold Classes and Binding Modes

The efficacy of a kinase inhibitor is fundamentally limited by which conformation of the kinase it stabilizes.

  • Type I Scaffolds (e.g., Quinazolines, Pyrimidines): Bind to the active conformation (DFG-in). They compete directly with ATP. High potency, but often lower selectivity due to the conservation of the ATP pocket.

  • Type II Scaffolds (e.g., Phenylaminopyrimidines, Urea derivatives): Bind to the inactive conformation (DFG-out).[1] They occupy the hydrophobic pocket created by the movement of the activation loop.[2] Generally higher selectivity and longer residence times.

Visualization: Scaffold Binding Logic

The following diagram illustrates the structural decision tree for selecting a scaffold based on the target kinase conformation.

ScaffoldLogicTargetTarget Kinase StateActiveActive (DFG-in)Target->ActiveInactiveInactive (DFG-out)Target->InactiveTypeIType I Scaffold(e.g., Quinazoline)Active->TypeI ATP CompetitionTypeIIType II Scaffold(e.g., Phenylaminopyrimidine)Inactive->TypeII Allosteric Pocket AccessOutcome1High Potency (IC50 < 10nM)Lower SelectivityTypeI->Outcome1Outcome2High SelectivityLong Residence TimeTypeII->Outcome2

Figure 1: Decision matrix for scaffold selection based on kinase conformational state.

Case Study A: EGFR Inhibitors (Quinazoline vs. Pyrimidine)

The evolution of EGFR inhibitors demonstrates the necessity of scaffold hopping to overcome resistance (e.g., T790M mutation).

The Quinazoline Scaffold (Generation 1)
  • Representative Drug: Gefitinib, Erlotinib.

  • Mechanism: Reversible Type I binding. The rigid bicyclic quinazoline core mimics the adenine ring of ATP.

  • Limitation: The T790M mutation introduces a bulky methionine gatekeeper, sterically hindering the quinazoline core.

The Pyrimidine Scaffold (Generation 3)
  • Representative Drug: Osimertinib.[3]

  • Mechanism: Irreversible covalent binding. The scaffold was minimized to a mono-cyclic pyrimidine core to reduce steric clash, allowing the addition of an acrylamide "warhead" to covalently bond with Cys797.

  • Efficacy Shift: The scaffold change allowed for a 200-fold increase in potency against the mutant form compared to the wild type.

Comparative Data: Potency (IC50) & Selectivity

The following table synthesizes experimental data comparing these scaffolds.

FeatureQuinazoline (Gefitinib)Pyrimidine (Osimertinib)Mechanistic Cause
Scaffold Type Bicyclic HeterocycleMonocyclic HeterocycleSteric bulk reduction
EGFR (WT) IC50 ~17 - 33 nM~12 - 27 nMCore affinity
EGFR (T790M) IC50 > 1000 nM (Resistant)< 10 nM (Potent)Reduced steric clash
Binding Kinetics Reversible (

rapid)
Irreversible (Covalent)Acrylamide warhead
Selectivity Low (Hits WT EGFR)High (Spares WT EGFR)Kinetic selectivity

Data sourced from comparative profiling studies [1][3].[4]

Case Study B: BCR-ABL Inhibitors (Scaffold Optimization)

Here, the core scaffold (2-phenylaminopyrimidine) was retained but optimized to improve binding affinity and overcome resistance.

  • Imatinib (Generation 1): Uses a 2-phenylaminopyrimidine scaffold to bind the DFG-out conformation (Type II).

  • Nilotinib (Generation 2): Retains the core scaffold but modifies the side chains (substitution of imidazole with a trifluoromethyl-pyridine). This modification improves lipophilic interactions, resulting in a tighter fit in the hydrophobic pocket.

Efficacy Impact:

  • MMR (Major Molecular Response): Clinical trials show Nilotinib achieves 92% MMR vs. 64% for Imatinib in certain cohorts [2].[5]

  • Affinity: Nilotinib binds with ~20-fold higher affinity than Imatinib due to optimized van der Waals interactions driven by the scaffold substituents.

Experimental Protocols for Efficacy Evaluation

To objectively compare scaffolds, researchers must move beyond simple IC50s and measure Residence Time (


)Cellular Selectivity
Protocol 1: Measuring Residence Time via "Jump Dilution"

Residence time (


Methodology:

  • Incubation: Incubate Kinase (at

    
     EC80 concentration) with the inhibitor at saturating concentration (
    
    
    IC50) for 1 hour to reach equilibrium.
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the substrate (ATP + peptide) and detection reagents (e.g., Transcreener ADP2). This massive dilution prevents re-binding of the inhibitor.

  • Kinetic Monitoring: Continuously measure the recovery of kinase activity (product formation) over time using fluorescence polarization (FP) or TR-FRET.

  • Analysis: Fit the progress curve to the integrated rate equation to extract

    
    .
    

    Validation Check: A control with no inhibitor must be run to establish the maximal rate (

    6
    
    
    Protocol 2: Cellular Selectivity Profiling (NanoBRET)

    Biochemical assays often fail to predict intracellular potency due to high cellular ATP concentrations (

    Workflow:

    • Transfection: Transfect cells (e.g., HEK293) with a plasmid expressing the Kinase-Luciferase fusion protein.

    • Tracer Addition: Add a cell-permeable fluorescent tracer that binds the kinase ATP pocket.

    • Competition: Treat cells with the test inhibitor. The inhibitor competes with the tracer.

    • BRET Measurement: Measure Bioluminescence Resonance Energy Transfer (BRET). If the inhibitor binds, the tracer is displaced, and the BRET signal decreases.

    • Quantification: Calculate the occupancy at specific concentrations to determine cellular affinity.

    Visualization: Experimental Workflow

    AssayWorkflowStep11. Saturation Binding(Enzyme + Inhibitor)Step22. Jump Dilution(100-fold into Substrate)Step1->Step2 Initiate DissociationStep33. Kinetic Readout(Fluorescence Polarization)Step2->Step3 Monitor Activity RecoveryStep44. Data Fitting(Calculate k_off)Step3->Step4 Integrated Rate Eq.

    Figure 2: Jump Dilution workflow for determining inhibitor residence time.

    Conclusion

    The choice of scaffold is the primary determinant of a kinase inhibitor's efficacy profile.

    • Quinazoline scaffolds provide high potency for wild-type kinases but lack the flexibility to accommodate gatekeeper mutations.

    • Pyrimidine scaffolds offer a minimized footprint, enabling the design of covalent inhibitors (e.g., Osimertinib) that bypass resistance mechanisms.

    • Type II scaffolds (Phenylaminopyrimidines) utilize the DFG-out pocket to gain selectivity and extended residence time.

    Recommendation: For early-stage discovery, prioritize scaffold diversity (Type I vs Type II) over side-chain optimization. Use residence time (

    References

    • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH).Link

    • Efficacy of Nilotinib versus Imatinib in Philadelphia Positive Patients with Chronic Myeloid Leukemia. ResearchGate.Link

    • Comparison of the Efficacy of Nilotinib and Imatinib in the Treatment of Chronic Myeloid Leukemia. PubMed.Link

    • Kinase Inhibitor Types Predicted with Machine-Learning. Drug Hunter.Link

    • Measuring Kinase Inhibitor Residence Times. Sigma-Aldrich.Link

    • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed.Link

    • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.Link

    Safety Operating Guide

    Operational Guide: Disposal of Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Profile

    Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a halogenated 7-azaindole derivative commonly used as a scaffold in kinase inhibitor development. Due to the presence of the bromine atom and the nitrogen-rich heteroaromatic core, this compound requires strict segregation from general organic waste streams.

    Critical Directive: This substance must be classified as HALOGENATED ORGANIC WASTE . Under no circumstances should it be disposed of with non-halogenated solvents or flushed down the drain. The bromine content necessitates high-temperature incineration to prevent the formation of hazardous byproducts (e.g., brominated dioxins) during destruction.

    Chemical Identification Table
    ParameterSpecification
    Chemical Name Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
    CAS Number 143468-13-7
    Molecular Formula C₇H₅BrN₂O₂
    Physical State Solid (Off-white to yellow powder)
    Key Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[1][2] Irritation)
    Reactivity Sensitive to strong oxidizers; stable under inert atmosphere.

    Waste Classification Logic

    Effective disposal relies on understanding the "Why" behind the "How."

    • Halogen Content (Bromine): Standard waste contractors separate halogenated waste because it requires specific scrubbers during incineration to neutralize acidic gases (HBr). Mixing this with non-halogenated waste upgrades the entire container to "Halogenated" pricing and processing, which is inefficient and costly.

    • Bioactivity Potential: As a kinase inhibitor intermediate, this compound is designed to be biologically active. It must be treated as a potential aquatic toxin (H411) and kept out of municipal water systems.

    • Chemical Incompatibility: The pyrrolo-pyridine core is electron-rich. Avoid placing it in waste containers with strong oxidizing acids (Nitric, Perchloric) to prevent exothermic decomposition.

    Step-by-Step Disposal Protocols

    Protocol A: Solid Waste (Pure Compound)

    Applicable for: Expired stocks, weighing errors, or degraded samples.

    • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass amber jar.

    • Labeling: Affix a hazardous waste tag immediately.

      • Constituents: "Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate (Solid)"[3]

      • Hazard Checkbox: Toxic, Irritant.

    • Transfer:

      • Wear Nitrile gloves and N95 dust mask (or work in a fume hood).

      • Transfer solid carefully to avoid dust generation.

      • Do not dissolve the solid in solvent just to dispose of it; solid disposal is safer and reduces volume.

    • Storage: Cap tightly. Place in the Solid Hazardous Waste accumulation area.

    Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

    Applicable for: HPLC waste, reaction filtrates, or dissolved samples.

    • Segregation:

      • If solvent is Halogenated (DCM, Chloroform): Pour into the "Halogenated Organic Solvents" carboy.

      • If solvent is Non-Halogenated (Methanol, Ethyl Acetate, DMSO):

        • Correction: Because the solute (CAS 143468-13-7) contains Bromine, the entire solution should ideally be treated as Halogenated Waste if the concentration is significant (>1%).

        • Rule of Thumb: When in doubt, default to the Halogenated stream to ensure regulatory compliance (RCRA).

    • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction involved acids/bases, neutralize before adding to the central carboy to prevent drum pressurization.

    • Secondary Containment: Ensure the carboy is in a secondary tub capable of holding 110% of the volume.

    Protocol C: Contaminated Debris

    Applicable for: Syringes, needles, glass vials, and heavily soiled gloves.

    • Sharps (Needles/Glass): Dispose of in a rigid, puncture-resistant Red Biohazard/Sharps Container . Do not recap needles.

    • Soft Debris (Gloves/Wipes):

      • Trace contamination: Standard lab trash (if permitted by local EHS).

      • Visible caking/saturation: Place in a clear heavy-duty bag, seal, and place in the Solid Hazardous Waste drum.

    Emergency Spill Response

    Scenario: You spill ~500mg of powder on the benchtop.

    • Isolate: Alert nearby personnel. Mark the area.

    • PPE Up: Double nitrile gloves, safety goggles, and a lab coat. If dust is airborne, use a respirator.

    • Dry Clean-Up:

      • Do not wet the powder initially (this spreads the contamination).

      • Cover the spill with a damp paper towel to minimize dust, then scoop the material using a card or spatula.

      • Place waste in a sealable bag.

    • Wet Clean-Up:

      • Wipe the surface with a soap/water solution.[1]

      • Self-Validation: Use a UV lamp (254 nm) if available. The heteroaromatic core often fluoresces; check for residual glowing spots to confirm decontamination.

    • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

    Waste Decision Logic (Visual Workflow)

    The following diagram illustrates the decision-making process for segregating this specific compound.

    WasteDisposal Start Waste: Methyl 6-bromo-1H-pyrrolo [2,3-B]pyridine-3-carboxylate StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Sharps) StateCheck->Debris SolidBin Solid Hazardous Waste Drum (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Primary Solvent Type? Liquid->SolventCheck SharpCheck Is it Sharp/Glass? Debris->SharpCheck HaloSolv Halogenated (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHaloSolv HaloWaste Halogenated Organic Waste (Red Can/Carboy) HaloSolv->HaloWaste ConcCheck Is Compound Conc > 1%? NonHaloSolv->ConcCheck ConcCheck->HaloWaste Yes (Bromine content high) NonHaloWaste Non-Halogenated Waste (Clear/White Can) ConcCheck->NonHaloWaste No (Trace amounts) SharpsBin Puncture-Resistant Sharps Container SharpCheck->SharpsBin Yes SoftBin Double Bag -> Solid Haz Waste SharpCheck->SoftBin No

    Figure 1: Decision tree for segregating halogenated heteroaromatic waste streams to ensure RCRA compliance.

    References

    • Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Bromo-7-azaindole. Retrieved from

    • ChemicalBook. (2025).[3] CAS 143468-13-7 Properties and Safety. Retrieved from

    • U.S. Environmental Protection Agency (EPA). (2024). Criteria for Listing Hazardous Waste (40 CFR Part 261). Retrieved from

    • PubChem. (2025). Compound Summary: Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.